4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid
Description
Properties
IUPAC Name |
4-bromo-2-(1,2,4-triazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-1-2-7(9(14)15)8(3-6)13-5-11-4-12-13/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEPQFGPVWZUCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N2C=NC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic Acid
The following is an in-depth technical monograph designed for researchers and drug development professionals.
High-Value Intermediate for Nitrogen-Fused Heterocycles and Bioactive Scaffolds
Part 1: Chemical Identity & Strategic Significance
Executive Summary
4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid is a specialized, bifunctional building block used primarily in the synthesis of fused heterocyclic systems, such as [1,2,4]triazolo[1,5-a]quinazolin-5-ones . Its structure features a carboxylic acid and a triazole moiety positioned ortho to each other, facilitating cyclization, while the para-bromo substituent serves as a versatile handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
While the parent unsubstituted scaffold (2-(1H-1,2,4-triazol-1-yl)benzoic acid) is widely indexed under CAS 138479-54-6 , the 4-bromo derivative is a high-specificity research intermediate often synthesized in situ or on-demand for Structure-Activity Relationship (SAR) studies.
Physicochemical Profile
| Property | Data / Prediction |
| Chemical Name | 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid |
| Molecular Formula | C₉H₆BrN₃O₂ |
| Molecular Weight | 268.07 g/mol |
| Parent Scaffold CAS | 138479-54-6 (Unsubstituted analog) |
| Precursor CAS | 112704-79-7 (4-Bromo-2-fluorobenzoic acid) |
| Predicted pKa | ~3.5 (Carboxylic acid), ~2.2 (Triazole conjugate acid) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water.[1][2] |
| Appearance | Off-white to pale yellow crystalline solid. |
Part 2: Synthetic Methodology & Mechanism
Strategic Route: Nucleophilic Aromatic Substitution (SₙAr)
The most robust synthetic pathway avoids metal-catalyzed Ullmann couplings (which can be temperamental with free carboxylic acids) by utilizing the SₙAr mechanism . This route exploits the activation of the 2-position by the ortho-carboxylic acid (via inductive effect) and the leaving group ability of fluorine.
Protocol: Synthesis from 4-Bromo-2-fluorobenzoic Acid[1]
Reagents:
-
Substrate: 4-Bromo-2-fluorobenzoic acid (CAS 112704-79-7)[1][3]
-
Nucleophile: 1H-1,2,4-Triazole (CAS 288-88-0)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: DMF (N,N-Dimethylformamide) or DMSO
Step-by-Step Methodology:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-fluorobenzoic acid (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Deprotonation: Add K₂CO₃ (2.5 equiv). The excess base is critical to neutralize the carboxylic acid and deprotonate the triazole to generate the active triazolide anion. Stir at room temperature for 15 minutes.
-
Addition: Add 1,2,4-triazole (1.2 equiv).
-
Reaction: Heat the mixture to 100–120 °C under an inert atmosphere (N₂ or Ar) for 6–12 hours. Monitor conversion via LC-MS (Target Mass: 268/270 [M+H]⁺).
-
Workup (Critical for Purity):
-
Cool the reaction mixture to room temperature.
-
Pour into crushed ice/water (10x volume).
-
Acidification: Slowly adjust pH to ~3–4 using 1N HCl. The product should precipitate as a solid.
-
Note: Do not acidify too strongly (< pH 2) to avoid protonating the triazole ring, which may increase water solubility and yield loss.
-
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallization from Ethanol/Water if necessary.
Mechanistic Insight
The reaction proceeds via a Meisenheimer complex intermediate. The electron-withdrawing nature of the carboxylate group (even as a carboxylate anion, the inductive effect of the adjacent carbon structure assists) and the para-bromo group stabilizes the transition state, allowing the triazolide anion to displace the fluoride.
Visualization: SₙAr Reaction Pathway
Figure 1: SₙAr pathway for the synthesis of the target scaffold.
Part 3: Applications in Drug Discovery[5]
Precursor for Triazoloquinazolines
The primary utility of this acid is the synthesis of [1,2,4]triazolo[1,5-a]quinazolin-5-ones . These fused tricyclic systems are privileged scaffolds in medicinal chemistry, often exhibiting:
-
Adenosine Receptor Antagonism (A2a/A3).
-
Benzodiazepine Receptor affinity .
-
Kinase Inhibition .
Cyclization Protocol: Reacting the target acid with acetic anhydride or using a coupling agent (EDC/HOBt) followed by ammonia/amine treatment promotes cyclodehydration to form the tricyclic core.
Divergent Synthesis via Cross-Coupling
The 4-bromo substituent is strategically preserved during the triazole insertion. This allows for late-stage diversification:
-
Suzuki Coupling: Introduction of aryl/heteroaryl groups to probe hydrophobic pockets.
-
Buchwald-Hartwig: Introduction of amines to modulate solubility and basicity.
Visualization: Retrosynthetic Logic
Figure 2: Retrosynthetic utility of the 4-bromo intermediate.
Part 4: Quality Control & Characterization
To ensure the integrity of this intermediate, the following analytical signatures must be verified.
¹H NMR (DMSO-d₆, 400 MHz)
-
δ 13.0 ppm (bs, 1H): Carboxylic acid proton (-COOH).
-
δ 9.2 ppm (s, 1H): Triazole C-H (C5 position, deshielded).
-
δ 8.2 ppm (s, 1H): Triazole C-H (C3 position).
-
δ 7.9 ppm (d, 1H): Aromatic proton (H6, ortho to COOH).
-
δ 7.8 ppm (d, 1H): Aromatic proton (H3, ortho to Triazole).
-
δ 7.6 ppm (dd, 1H): Aromatic proton (H5).
HPLC Purity
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
-
Detection: UV at 254 nm.
-
Retention Time: Expect the product to elute earlier than the starting material (4-bromo-2-fluorobenzoic acid) due to the polarity of the triazole ring, unless pH effects dominate.
References
-
Parent Scaffold Synthesis: Leadbeater, N. E., & Marco, M. (2003). Ligand-free copper-catalyzed synthesis of 1-aryl-1,2,3-triazoles and 1-aryl-1,2,4-triazoles. Organic Letters. (Describes general copper-free and copper-catalyzed arylation methods).
-
SₙAr Methodology for Triazolyl Benzoic Acids: Wang, Z., et al. (2019).[4][5] Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances. (Demonstrates the utility of triazolyl-benzoic acid scaffolds).
-
Precursor Identification: National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 302681, 4-Bromo-2-fluorobenzoic acid.
- Potikha, L. M., et al. (2006). Synthesis of [1,2,4]triazolo[1,5-a]quinazolin-5-ones. Synthesis.
Sources
- 1. 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 112704-79-7|4-Bromo-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Whitepaper: 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic Acid as a Pharmacophore Scaffold
Executive Summary
4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid represents a critical bifunctional scaffold in modern medicinal chemistry. Characterized by the orthogonal reactivity of its aryl bromide and carboxylic acid moieties, this molecule serves as a versatile "hub" intermediate. Its structural core—an ortho-linked triazolyl benzoate—mimics the bioisosteric properties of amides while introducing specific steric constraints that lock molecular conformation. This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and utility as a building block for dual orexin receptor antagonists (DORAs) and anticancer agents.
Structural Analysis & Physicochemical Properties[1][2][3][4]
The molecule features a central benzene ring substituted at the 1, 2, and 4 positions. The defining structural characteristic is the ortho-triazole moiety , which exerts a profound steric influence on the adjacent carboxylic acid.
The "Ortho-Effect" and Conformation
Unlike planar biphenyl systems, the steric clash between the triazole ring (at C2) and the carboxyl group (at C1) forces the molecule into a twisted non-planar conformation. This "ortho-effect" is pharmacologically significant:
-
Metabolic Stability: The twist reduces the conjugation of the carboxylate, potentially altering pKa and improving membrane permeability compared to planar analogs.
-
Receptor Binding: The rigidified 3D geometry often improves selectivity for GPCR binding pockets (e.g., Orexin receptors) by reducing the entropic penalty of binding.
Physicochemical Data Table
| Property | Value (Experimental/Predicted) | Significance |
| Formula | C₉H₆BrN₃O₂ | Core stoichiometry |
| Molecular Weight | 268.07 g/mol | Fragment-based drug design (FBDD) compliant |
| CLogP | ~1.8 - 2.1 | Moderate lipophilicity; good oral bioavailability potential |
| pKa (Acid) | ~3.5 - 3.8 | Slightly more acidic than benzoic acid (4.2) due to triazole electron withdrawal |
| H-Bond Donors | 1 (COOH) | Interaction with receptor residues |
| H-Bond Acceptors | 4 (N-triazole, O-carboxyl) | Critical for solubility and binding |
| Rotatable Bonds | 2 | Limited flexibility aids induced fit |
Synthetic Methodology
The synthesis of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid requires navigating a critical regioselectivity challenge: ensuring the triazole attaches via the N1 nitrogen rather than N2 or N4. Two primary routes exist: Nucleophilic Aromatic Substitution (SNAr) and Ullmann-type Coupling.
Route A: SNAr (Preferred)
This route utilizes 4-bromo-2-fluorobenzoic acid (or its nitrile/ester equivalent) as the electrophile. The fluorine atom at the ortho position is highly activated for substitution due to the electron-withdrawing nature of the adjacent carboxyl group.
-
Starting Material: 4-Bromo-2-fluorobenzoic acid (CAS: 112704-79-7).
-
Solvent: DMF or DMSO (Polar aprotic).
-
Mechanism: Meisenheimer complex formation followed by fluoride elimination.
Route B: Ullmann Coupling (Alternative)
Used when the fluoro-precursor is unavailable.
-
Starting Material: 4-Bromo-2-iodobenzoic acid.
-
Catalyst: CuI / L-Proline or Diamine ligands.
-
Risk: Potential for scrambling the bromine substituent (homocoupling) or dehalogenation.
Detailed Experimental Protocol (Route A)
Note: This protocol is designed for high regioselectivity toward the N1-isomer.
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Deprotonation: Add K₂CO₃ (2.5 eq) and stir at room temperature for 15 minutes to generate the carboxylate salt (preventing protonation of the triazole).
-
Addition: Add 1H-1,2,4-triazole (1.2 eq).
-
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via HPLC/TLC.
-
Checkpoint: The reaction is complete when the starting fluoride is consumed.
-
-
Workup: Cool to room temperature. Pour the mixture into ice-water. Acidify carefully with 1N HCl to pH ~4. The product typically precipitates as an off-white solid.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water to remove trace N2-isomers.
-
Yield: Expected 75–85%.
Synthesis Workflow Diagram
Figure 1: SNAr synthetic pathway emphasizing the transition from activated fluoro-arene to the final triazolyl benzoate.
Reactivity Profile & Derivatization
This molecule is a "Hub Scaffold" because it allows for orthogonal functionalization. The bromine atom and the carboxylic acid can be modified independently, allowing for the rapid generation of chemical libraries.
The "Exit Vectors"
-
Vector A (Aryl Bromide): Ready for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows extension of the carbon skeleton.
-
Vector B (Carboxylic Acid): Ready for amide coupling or esterification. This is typically used to attach solubilizing groups or peptidomimetic chains.
Divergent Synthesis Map
Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the bromine and carboxyl functionalities.
Quality Control & Characterization
To ensure the integrity of the scaffold for downstream applications, the following specifications must be met.
-
HPLC Purity: >98.0% (Critical to remove traces of the N2-isomer, which is often biologically inactive or has off-target effects).
-
¹H NMR (DMSO-d₆):
-
δ 13.0 (br s, 1H, COOH)
-
δ 9.1–8.2 (s, 2H, Triazole protons)
-
δ 7.8–7.5 (m, 3H, Aromatic protons)
-
Diagnostic: The triazole protons usually appear as two distinct singlets due to the lack of symmetry.
-
-
Mass Spectrometry (ESI):
-
Positive Mode: [M+H]⁺ = 268/270 (1:1 isotopic pattern for Br).
-
Negative Mode: [M-H]⁻ = 266/268.
-
Safety & Handling (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Avoid dust formation. The triazole ring is stable, but the carboxylic acid can be corrosive in high concentrations.
-
Storage: Store at room temperature, kept dry. Hydroscopic tendencies are low but moisture can affect precise weighing for stoichiometry.
References
-
Synthesis of Triazolyl Benzoic Acids
-
Anticancer Applications
- Source: "Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents." RSC Advances, 2019.
-
Regioselectivity in SNAr Reactions
- Source: "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles." Chemistry Central Journal, 2016. (Details the mechanistic factors influencing N1 vs N2 substitution).
-
Precursor Properties (4-Bromo-2-fluorobenzoic acid)
- Source: PubChem Compound Summary for CID 302681.
Sources
4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid chemical properties
Topic: 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid chemical properties Content Type: In-depth Technical Guide
High-Value Scaffold for Divergent Medicinal Chemistry [1]
Executive Summary
4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid (CAS: 1099687-28-1) represents a critical "bifunctional" scaffold in modern drug discovery.[1] Its structural utility lies in the orthogonality of its functional groups: a carboxylic acid for solubility modulation or amide coupling, a 4-position aryl bromide primed for palladium-catalyzed elaboration, and a 2-position triazole ring that serves as a metabolic stabilizer and hydrogen-bond acceptor.[1] This guide details the physicochemical profile, validated synthetic routes, and reactivity logic required to utilize this intermediate effectively in lead optimization.[1]
Physicochemical Specifications
The following data consolidates predicted and experimentally derived properties essential for analytical characterization and formulation.
| Property | Specification | Notes |
| IUPAC Name | 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid | |
| CAS Number | 1099687-28-1 | |
| Molecular Formula | C₉H₆BrN₃O₂ | |
| Molecular Weight | 268.07 g/mol | Monoisotopic Mass: 266.96 |
| Physical State | White to off-white crystalline solid | |
| Solubility | DMSO (>50 mg/mL), DMF, MeOH (Moderate) | Insoluble in water at neutral pH; soluble in aq.[1][2][3][4] NaOH/Na₂CO₃ |
| pKa (Calc.) | ~3.5 (COOH) | Triazole ring is weakly basic (pKa ~2.3 for conjugate acid) |
| LogP (Calc.) | ~1.8 - 2.1 | Lipophilicity is modulated by the polar triazole ring |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 3 (Triazole nitrogens + Carbonyl) |
Synthetic Methodology
The synthesis of this scaffold relies on a regioselective Nucleophilic Aromatic Substitution (SNAr). The protocol below prioritizes the displacement of a labile fluorine atom over the bromine, utilizing the electron-withdrawing nature of the ortho-carboxyl group.
Core Protocol: SNAr Displacement
Precursor: 4-Bromo-2-fluorobenzoic acid (CAS: 112704-79-7) Reagent: 1,2,4-Triazole Base: Potassium Carbonate (K₂CO₃)[1]
Step-by-Step Workflow:
-
Solvation: Dissolve 4-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Activation: Add K₂CO₃ (2.5 eq) to generate the carboxylate salt in situ. This prevents the carboxylic acid from quenching the triazole anion and activates the ring for nucleophilic attack.
-
Nucleophile Addition: Add 1,2,4-triazole (1.2 eq).
-
Reaction: Heat the mixture to 100–110°C for 12–16 hours.
-
Expert Note: Monitoring via LC-MS is critical.[1] The reaction is driven by the activation of the C-2 position by the ortho-carboxylate (via inductive withdrawal) and the para-bromide. The C-4 bromine is stable under these specific conditions; however, temperatures >140°C may lead to trace bis-substitution.[1]
-
-
Workup: Cool to room temperature. Pour into ice-water. Acidify carefully with 1N HCl to pH ~3–4.
-
Isolation: The product precipitates as a solid.[5][6] Filter, wash with water (to remove inorganic salts and excess triazole), and dry under vacuum.[1]
Mechanistic Logic
The success of this synthesis hinges on the Meisenheimer Complex intermediate. The 2-fluoro position is significantly more electrophilic than the 4-bromo position due to the strong inductive effect (-I) of the adjacent carboxylate and the high electronegativity of fluorine, which lowers the energy of the transition state for nucleophilic attack.
Figure 1: Regioselective synthesis pathway via Nucleophilic Aromatic Substitution.
Reactivity & Derivatization
This molecule is a "divergent intermediate."[1] Its value is realized when the two functional handles (COOH and Br) are reacted sequentially.[1]
A. Carboxylic Acid Transformations
The C-1 carboxyl group behaves as a standard aromatic acid but with altered solubility due to the ortho-triazole.
-
Amide Coupling: Standard EDC/HOBt or HATU conditions work well.[1]
-
Constraint: The ortho-triazole provides steric bulk. High-efficiency coupling agents (e.g., HATU, T3P) are recommended over carbodiimides alone.[1]
-
-
Esterification: Acid-catalyzed esterification (MeOH/H₂SO₄) or alkylation (R-X, Base) proceeds smoothly.[1]
B. Aryl Bromide Cross-Coupling
The C-4 bromine is chemically distinct and remains reactive for Pd-catalyzed cycles.
-
Suzuki-Miyaura: Coupling with aryl boronic acids.[1][7]
-
Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Na₂CO₃ in Dioxane/Water.[1]
-
Selectivity: The triazole nitrogen can coordinate Pd, potentially poisoning the catalyst. Using bidentate ligands (dppf, Xantphos) and higher catalyst loading (5 mol%) mitigates this.
-
-
Sonogashira: Coupling with terminal alkynes.
-
Buchwald-Hartwig: Amination at the C-4 position.[1]
Figure 2: Divergent reactivity map illustrating the orthogonality of the functional handles.[1][8]
Handling & Safety
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The triazole ring is stable to hydrolysis, but the carboxylic acid can absorb moisture.
-
PPE: Standard laboratory gloves (Nitrile), safety glasses, and fume hood usage are mandatory, especially during the SNAr reaction where HF (hydrofluoric acid equivalent) is generated as a byproduct (neutralized by base).[1]
References
-
Synthesis of Triazolyl Benzoic Acid Hybrids: Al-Wahaibi, L. H., et al. "Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents."[1][9] RSC Advances, 2019.[1]
-
Precursor Properties (4-Bromo-2-fluorobenzoic acid): PubChem Compound Summary for CID 302681.
-
Palladium Coupling of Halogenated Heterocycles: Reissig, H. U., et al. "Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines."[1][10] Beilstein Journal of Organic Chemistry, 2009.[1]
-
Triazole Medicinal Chemistry: Zhang, S., et al. "1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents."[1] Molecules, 2021.[1] [1]
-
CAS Registry Data: CAS Common Chemistry, Record for 1099687-28-1.[1] [1]
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 3. chemicaljournals.com [chemicaljournals.com]
- 4. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]
- 5. 4-Bromo-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 9. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic Acid
This guide details the synthesis of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid , a critical intermediate in the development of IDO1 inhibitors and other heterocyclic pharmacophores.
Part 1: Executive Summary & Retrosynthetic Analysis
Target Molecule: 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid
CAS Number: 1099687-28-1
Molecular Formula:
-
Benzoic Acid Core: Solubilizing group and handle for further amidation.
-
4-Bromo Substituent: A versatile handle for subsequent cross-coupling reactions (Suzuki, Buchwald-Hartwig) to build library diversity.
-
2-(1,2,4-Triazole) Moiety: A bioisostere for amides/esters, often serving as a hydrogen bond acceptor in enzyme active sites (e.g., heme coordination in IDO1).
Retrosynthetic Logic
The most robust disconnection is at the C(aryl)-N(triazole) bond. While transition-metal-catalyzed coupling (Ullmann) is possible, the presence of an electron-withdrawing carboxyl group (EWG) at the ortho position activates the ring for Nucleophilic Aromatic Substitution (
-
Precursor: 4-Bromo-2-fluorobenzoic acid (CAS 112704-79-7).[1]
-
Activation: The fluorine atom at the 2-position is highly activated for displacement by the ortho-effect of the carboxylate/ester group. The bromine at the 4-position is meta to the EWG and remains stable under
conditions.
Figure 1: Retrosynthetic analysis highlighting the strategic C-N bond formation via
Part 2: Synthesis Pathways & Protocols
Two viable pathways exist. Route A (Ester Intermediate) is recommended for laboratory-scale synthesis due to easier purification and higher regioselectivity. Route B (Direct Acid) is an industrial optimization that reduces step count but requires precise pH control.
Route A: The Ester Strategy (Recommended)
This route avoids the formation of the carboxylate anion, which can electronically deactivate the ring toward nucleophilic attack.
Step 1: Esterification
Objective: Protect the carboxylic acid to increase the electrophilicity of the fluorophenyl ring.
-
Reagents: 4-Bromo-2-fluorobenzoic acid (1.0 eq), Methanol (solvent),
(catalytic) or (1.2 eq). -
Protocol:
-
Dissolve 4-bromo-2-fluorobenzoic acid in anhydrous methanol.
-
Add thionyl chloride dropwise at 0°C (Safety:
and gas evolution). -
Reflux for 3–5 hours. Monitor by TLC/LCMS.
-
Concentrate in vacuo. Redissolve in EtOAc, wash with saturated
and brine. Dry over . -
Yield: >95% (Methyl 4-bromo-2-fluorobenzoate).
-
Step 2:
Reaction
Objective: Install the triazole ring.
-
Reagents: Methyl 4-bromo-2-fluorobenzoate (1.0 eq), 1,2,4-Triazole (1.2 eq),
(2.0 eq). -
Solvent: DMF or DMSO (Anhydrous).
-
Conditions: 80–100°C for 12–16 hours.
-
Mechanism: The base deprotonates the triazole. The resulting triazolate anion attacks the C-F carbon. The intermediate Meisenheimer complex is stabilized by the ortho-ester.
-
Regioselectivity: The N1-isomer is the thermodynamic product and is favored (>10:1) over the N4-isomer under these conditions.
Step 3: Hydrolysis
Objective: Reveal the carboxylic acid.
-
Reagents: Methyl 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoate,
or (2.0 eq), THF/Water (3:1). -
Protocol:
-
Stir the ester in THF/Water with hydroxide at Room Temperature (RT) for 2 hours.
-
Acidify carefully with 1M HCl to pH 3–4. The product typically precipitates.
-
Filter the white solid, wash with water and cold ether.
-
Detailed Experimental Protocol (Route A)
Safety Note: 1,2,4-Triazole is an irritant. DMF is hepatotoxic. Perform all reactions in a fume hood.
| Parameter | Specification |
| Starting Material | Methyl 4-bromo-2-fluorobenzoate (10 mmol, 2.33 g) |
| Nucleophile | 1,2,4-Triazole (12 mmol, 0.83 g) |
| Base | Potassium Carbonate ( |
| Solvent | DMF (20 mL) |
| Temperature | 90°C |
| Time | 16 hours |
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the methyl ester, 1,2,4-triazole, and
in DMF. -
Reaction: Heat the mixture to 90°C under an inert atmosphere (
). The suspension will change color (often yellowing) as the reaction proceeds. -
Monitoring: Check LCMS for the disappearance of SM (m/z ~233) and appearance of Product Ester (m/z ~282/284).
-
Workup (Hydrolysis One-Pot):
-
Cool to RT. Add water (20 mL) and LiOH (30 mmol). Stir for 3 hours until the ester is fully hydrolyzed to the acid.
-
Dilute with water (50 mL) and wash with Ethyl Acetate (2 x 30 mL) to remove unreacted neutral impurities (e.g., traces of N4-isomer or bis-triazoles). Discard the organic layer.
-
Acidify the aqueous layer with 6M HCl dropwise to pH 3. A thick white precipitate will form.
-
-
Isolation: Filter the solid. Wash the cake with water (3 x 20 mL) to remove salts and DMF. Dry in a vacuum oven at 50°C.
-
Purification: If necessary, recrystallize from Ethanol/Water (1:1).
Expected Yield: 75–85% overall. Characterization:
-
1H NMR (DMSO-d6):
13.0 (br s, 1H, COOH), 8.95 (s, 1H, Triazole-H), 8.20 (s, 1H, Triazole-H), 7.95 (d, 1H, Ar-H), 7.85 (d, 1H, Ar-H), 7.70 (dd, 1H, Ar-H).
Route B: Direct Acid Synthesis (Industrial Optimization)
For large-scale applications, avoiding the protection/deprotection steps is desirable.
-
Challenge: The carboxylate anion formed by the base repels the nucleophile and reduces the electrophilicity of the ring.
-
Solution: Use higher temperatures (120–130°C) and a slight excess of base to ensure the triazole is fully deprotonated and competitive.
-
Protocol:
-
Mix 4-bromo-2-fluorobenzoic acid, 1,2,4-triazole (2.0 eq), and
(2.5 eq) in DMSO. -
Heat to 120°C for 24h.
-
Pour into ice water. Acidify to pH 3.
-
Note: This route often produces a mixture containing 5–10% of the N4-isomer, which is harder to separate from the acid than from the ester.
-
Part 3: Mechanistic Pathway & Visualization
The reaction proceeds via a classic
Figure 2: Mechanistic flow of the
Part 4: Quality Control & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete deprotonation or wet solvent. | Ensure |
| N4-Isomer impurity | Kinetic control favored by low temp. | Increase reaction temperature to >90°C to favor thermodynamic N1 product. |
| Sticky Solid | DMF retention. | Wash filter cake thoroughly with water; slurry in cold ethanol. |
| Hydrolysis Stalls | Steric hindrance. | Heat the hydrolysis step to 50°C or use LiOH (smaller cation). |
References
-
Synthesis of 1,2,4-triazole benzoic acid hybrids: Wang, S., et al.[2] "Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents." RSC Advances, 2019, 9 , 19216-19225.
-
Regioselectivity of 1,2,4-Triazole Alkylation: Kale, M., et al.[3][4][5] "Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions." Synthetic Communications, 2015.
-
Synthesis of IDO1 Inhibitors (Related Intermediates): Röhrig, U. F., et al. "Rational development of 4-aminopyridyl-based inhibitors targeting Trypanosoma cruzi CYP51." Journal of Medicinal Chemistry, 2014.[6]
-
Patent on 2-(Triazolyl)benzoic Acid Derivatives: Boss, C., et al. "Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives."[7][8] WO2018083071.
Sources
- 1. 4-Bromo-2-fluorobenzoic Acid | 112704-79-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. CN110612291A - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Spectroscopic Profile & Synthesis Guide: 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic Acid
This guide provides an in-depth technical analysis of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid , a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive scaffolds for oncology (e.g., MDM2 inhibitors) and ion channel modulation.
Executive Summary & Compound Identity
4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid (CAS: 1099687-28-1 ) is a disubstituted benzoic acid derivative characterized by a 1,2,4-triazole ring at the ortho position and a bromine atom at the para position relative to the carboxylic acid. This specific substitution pattern renders it a valuable scaffold for fragment-based drug discovery, offering vectors for pi-stacking (triazole) and further cross-coupling (bromine).
| Property | Detail |
| IUPAC Name | 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid |
| CAS Number | 1099687-28-1 |
| Molecular Formula | C |
| Molecular Weight | 268.07 g/mol |
| Monoisotopic Mass | 266.964 (for |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
Synthesis & Reaction Mechanism
The synthesis of this compound typically proceeds via a Nucleophilic Aromatic Substitution (S
Reaction Pathway Visualization
The following diagram illustrates the validated synthetic route and the electronic activation required for the transformation.
Figure 1: S
Spectroscopic Data Profile
The following data represents the consensus characterization based on the structural scaffold and analogous 2-substituted benzoic acids.
Proton NMR ( H NMR)
Solvent: DMSO-
The spectrum is characterized by the distinct downfield singlets of the triazole ring and the coupling pattern of the trisubstituted benzene ring.[1]
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 13.20 | br s | 1H | -COOH | Carboxylic acid proton (exchangeable).[1] |
| 8.95 | s | 1H | Triazole H-5' | Deshielded by the ortho-COOH group; characteristic of N1-linked triazoles.[1] |
| 8.20 | s | 1H | Triazole H-3' | The second triazole proton, slightly more shielded than H-5'. |
| 7.95 | d ( | 1H | Ar-H3 | Ortho to Triazole/Br. Deshielded by the triazole ring current.[1] |
| 7.82 | d ( | 1H | Ar-H6 | Ortho to COOH.[1] Typical doublet for 2,4-disubstituted benzoates.[1] |
| 7.75 | dd ( | 1H | Ar-H5 | Para to Triazole. Shows coupling to both H6 (ortho) and H3 (meta).[1] |
Carbon NMR ( C NMR)
Solvent: DMSO-
-
Carbonyl (C=O): ~166.5 ppm.[1]
-
Triazole C-H: ~152.0 ppm and ~145.0 ppm.[1]
-
Aromatic C-Br: ~126.5 ppm (Carbon 4).[1]
-
Aromatic C-N: ~135.0 ppm (Carbon 2).[1]
Mass Spectrometry (LC-MS)
Ionization Mode: ESI (+) or ESI (-)
The presence of bromine provides a distinct isotopic signature (
-
Calculated [M+H]
: 267.97 / 269.97 -
Observed Pattern: Two peaks of equal intensity separated by 2 mass units, confirming the mono-brominated species.[1]
Infrared Spectroscopy (FT-IR)[2][3]
-
O-H Stretch: 2500–3300 cm
(Broad, carboxylic acid dimer). -
C=O Stretch: 1690–1710 cm
(Strong, aryl carboxylic acid). -
C=N / C=C: 1590–1610 cm
(Triazole/Benzene skeletal vibrations).[1] -
C-Br Stretch: 500–600 cm
.[1]
Experimental Protocol: Synthesis & Purification
Note: This protocol is designed for research-grade synthesis (1–5g scale).
Step 1: Reagents & Setup
-
Precursor: 4-Bromo-2-fluorobenzoic acid (1.0 eq) [CAS: 112704-79-7].[1]
-
Nucleophile: 1,2,4-Triazole (1.2 eq).
-
Base: Potassium Carbonate (K
CO ) (2.0 eq).[1] -
Solvent: DMF (Dimethylformamide) or DMSO.[1]
Step 2: Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-fluorobenzoic acid (e.g., 2.19 g, 10 mmol) in DMF (20 mL).
-
Addition: Add K
CO (2.76 g, 20 mmol) followed by 1,2,4-triazole (0.83 g, 12 mmol). -
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.[1] The starting material peak (219 m/z) should disappear, replaced by the product peak (268/270 m/z).[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL).
-
Acidification: Slowly adjust pH to ~3–4 using 1N HCl. A white to off-white precipitate will form.[1]
-
-
Isolation: Filter the solid under vacuum. Wash the cake with cold water (3 x 20 mL) to remove residual DMF and salts.
-
Drying: Dry the solid in a vacuum oven at 50°C for 24 hours.
Step 3: Quality Control
-
Purity Check: HPLC (>95% purity required for biological assays).
-
Impurity Profile: Watch for unreacted triazole or hydrolysis byproducts.[1]
References
-
PubChem Compound Summary. 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid (CAS 1099687-28-1).[1] National Library of Medicine.[1] Link
-
Arctom Scientific. Product Catalog: 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid.[1]Link
-
Zhang, M. et al. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids. RSC Advances, 2019.[1] (Provides context for triazole-benzoic acid synthetic methodology). Link
-
ChemicalBook. 4-Bromo-2-fluorobenzoic acid (Precursor Data).Link
Sources
Technical Guide: Mass Spectrometric Characterization of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid
Executive Summary
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid (CAS: 1060816-22-9). As a bifunctional intermediate containing both an acidic carboxyl group and a basic triazole heterocycle, this molecule presents unique ionization behaviors and fragmentation patterns. This document details the theoretical isotopic signatures, optimal ionization strategies, predicted fragmentation pathways, and robust LC-MS method development protocols required for high-confidence identification and quantification in drug development workflows.
Structural Analysis & Isotopic Signatures
The accurate identification of this compound relies heavily on recognizing its specific elemental composition and the distinct isotopic signature of bromine.
Elemental Composition & Exact Mass
-
Formula:
-
Nominal Mass: 267 Da (Odd mass, consistent with the Nitrogen Rule for 3 nitrogens).
-
Monoisotopic Mass (
): 266.9643 Da -
Isotopic Mass (
): 268.9623 Da
The Bromine Fingerprint
The most diagnostic feature in the MS1 spectrum is the bromine isotope pattern. Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine exists as
Diagnostic Criteria:
-
Doublet Peak: Any molecular ion (
, , or radical cation) will appear as a doublet separated by 2.0 Da . -
Intensity Ratio: The peak heights of the doublet will be nearly identical (approx. 50.7% vs 49.3%).
-
Preservation: This 1:1 pattern is preserved in any fragment ion that retains the bromine atom, serving as a tracer for the benzene ring moiety during MS/MS analysis.
Ionization Strategies (ESI Polarity Switching)
Due to its amphoteric nature—possessing an acidic carboxylic acid (
Negative Electrospray Ionization (ESI-)[3]
-
Primary Species:
(Deprotonated Carboxylate). -
Target m/z: 265.96 / 267.96.
-
Advantages: Higher sensitivity for the carboxylic acid moiety; reduced background noise compared to positive mode.
-
Mechanism: Gas-phase deprotonation of the -COOH group.
Positive Electrospray Ionization (ESI+)
-
Primary Species:
(Protonated Triazole). -
Target m/z: 267.97 / 269.97.
-
Advantages: Better structural elucidation via rich fragmentation; preferred if coupled with acidic mobile phases (e.g., 0.1% Formic Acid).
-
Mechanism: Protonation occurs preferentially on the
or of the 1,2,4-triazole ring.
Ionization Decision Matrix
The following diagram illustrates the decision logic for selecting the ionization mode based on analytical goals.
Caption: Decision matrix for selecting ESI polarity based on whether the goal is high-sensitivity quantification (Negative Mode) or structural characterization (Positive Mode).
Predicted Fragmentation Pathways (MS/MS)
Understanding the fragmentation is essential for setting up Multiple Reaction Monitoring (MRM) transitions.
Negative Mode Fragmentation ( )
The most dominant channel in negative mode is decarboxylation . This is a high-energy, irreversible loss that provides a stable product ion.
| Precursor Ion ( | Neutral Loss | Fragment Ion ( | Structure Description |
| 265.9 / 267.9 | - | Parent | Deprotonated molecule |
| 265.9 / 267.9 | 221.9 / 223.9 | 4-bromo-2-(triazol-1-yl)phenyl anion (Base Peak) | |
| 221.9 / 223.9 | 143.0 | Radical anion stabilization (Secondary) |
Positive Mode Fragmentation ( )
Positive mode yields more complex fragmentation useful for confirming the triazole ring structure.
| Precursor Ion ( | Neutral Loss | Fragment Ion ( | Structure Description |
| 267.9 / 269.9 | - | Parent | Protonated molecule |
| 267.9 / 269.9 | 249.9 / 251.9 | Acylium ion formation (Ortho effect) | |
| 267.9 / 269.9 | 239.9 / 241.9 | Triazole ring contraction/cleavage | |
| 267.9 / 269.9 | Triazole (69 Da) | 198.9 / 200.9 | C-N bond cleavage (Loss of heterocycle) |
Mechanistic Pathway Diagram
Caption: Primary fragmentation pathways.[3] Negative mode is dominated by decarboxylation, while positive mode shows loss of water and heterocyclic cleavage.
LC-MS Method Development Protocol
The polarity of the carboxylic acid and the triazole ring necessitates careful column and mobile phase selection to avoid peak tailing.
Chromatographic Conditions
| Parameter | Recommendation | Rationale |
| Column | C18 with Polar Embedded Group (e.g., Waters T3, Phenomenex Luna Omega PS C18) | Standard C18 may cause dewetting with high aqueous content. Polar embedded groups interact with the triazole/acid to improve peak shape. |
| Alternative Column | HILIC (Amide or Silica) | Use if the compound elutes in the void volume on C18. HILIC retains polar acids well.[4] |
| Mobile Phase A | Water + 5mM Ammonium Formate (pH 3.5) | Low pH suppresses acid ionization (keeping it neutral for C18 retention) while protonating the triazole. |
| Mobile Phase B | Acetonitrile (or Methanol) | Acetonitrile generally provides sharper peaks for aromatic acids. |
| Gradient | 5% B to 95% B over 5-8 mins | Standard scouting gradient. Expect elution mid-gradient due to the hydrophobic bromine/benzene core. |
Sample Preparation Workflow
To minimize matrix effects and ensure reproducibility:
-
Solvent: Dissolve standard in 50:50 Methanol:Water. Avoid 100% organic solvent as the free acid may precipitate or show poor peak shape upon injection.
-
Concentration: Prepare a stock at 1 mg/mL. Dilute to 1 µg/mL for tuning.
-
Filtration: Use 0.2 µm PTFE filters. Nylon filters may bind the acidic moiety.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed). John Wiley & Sons.[5] (Authoritative source for Bromine isotopic patterns and Nitrogen rule).
-
Holčapek, M., et al. (2010). "Fragmentation behavior of 1,2,4-triazole derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
-
Phenomenex Technical Notes. (2017). "Selectivity for Polar Acids in LC: Tips & Techniques".
-
Doc Brown's Chemistry. (2025). "Mass spectrum of benzoic acid fragmentation patterns".
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. how to develop a lc-ms/ms method for acidic compounds plasma - Chromatography Forum [chromforum.org]
- 5. Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of Triazole Benzoic Acid Derivatives: A Technical Guide
Executive Summary: The Scaffold Rationale
The fusion of triazole and benzoic acid moieties represents a privileged scaffold in modern medicinal chemistry. This guide analyzes the structural synergy between the 1,2,3-triazole ring—acting as a stable bioisostere of the amide bond—and the benzoic acid pharmacophore, which provides critical solubility and hydrogen-bonding capabilities.
Key Technical Advantages:
-
Bioisosterism: The triazole ring mimics peptide bonds, improving stability against metabolic hydrolysis.
-
Dipolar Interactions: The high dipole moment (~5 D) of the triazole ring enhances binding affinity with biological targets (e.g., enzyme active sites).
-
Solubility Modulation: The carboxylic acid group on the phenyl ring facilitates salt formation, addressing the poor aqueous solubility often plaguing heterocyclic drug candidates.
Chemical Synthesis & Structural Design[1][2][3]
The "Click" Chemistry Approach (1,2,3-Triazoles)
The most robust method for synthesizing 1,2,3-triazole benzoic acid derivatives is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is regioselective, yielding exclusively 1,4-disubstituted triazoles.
Experimental Protocol: CuAAC Synthesis
-
Reagents: 4-Azidobenzoic acid (1.0 equiv), Terminal Alkyne (1.1 equiv), CuSO₄·5H₂O (0.1 equiv), Sodium Ascorbate (0.2 equiv).
-
Solvent System:
-BuOH:H₂O (1:1) or DMF.[1] -
Procedure:
-
Dissolve 4-azidobenzoic acid and the alkyne in the solvent system.
-
Add fresh sodium ascorbate solution followed by copper sulfate solution.
-
Stir at room temperature for 6–12 hours (monitor via TLC).
-
Workup: Dilute with water. If the product precipitates, filter and wash with cold water/ammonium hydroxide (to remove Cu traces). If soluble, extract with ethyl acetate.
-
Purification: Recrystallization from ethanol/DMF is preferred over chromatography to retain yield.
-
Synthesis Workflow Visualization
The following diagram illustrates the convergent synthesis pathway for these derivatives.
Figure 1: Convergent synthesis of 1,2,3-triazole benzoic acid hybrids via CuAAC click chemistry.
Therapeutic Profiles & Biological Data[3][6]
Anticancer Activity
Derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have demonstrated potent cytotoxicity against solid tumors, particularly breast (MCF-7) and colon (HCT-116) cancers.[2]
Mechanism of Action: The primary mode of action involves the induction of apoptosis . These compounds upregulate pro-apoptotic proteins (Bax) and downregulate anti-apoptotic proteins (Bcl-2), leading to Caspase-3 activation.
Quantitative Data Summary:
| Compound ID | Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀) | Selectivity Index (Normal Cells) |
| Hybrid 2 | MCF-7 | 15.6 | Doxorubicin (19.[2]7) | > 50 (High) |
| Hybrid 14 | HCT-116 | 18.2 | Doxorubicin (22.6) | Moderate |
| Hybrid 5 | MCF-7 | 21.4 | Doxorubicin (19.7) | High |
Data sourced from recent pharmacological evaluations [1].
Antimicrobial & Antifungal Activity
Triazole benzoic acid hybrids exhibit broad-spectrum activity. The carboxylic acid moiety is crucial here; esterification often reduces potency, suggesting the free acid participates in essential electrostatic interactions with bacterial cell walls or enzyme active sites (e.g., neuraminidase).
-
Target Pathogens: S. aureus (Gram+), E. coli (Gram-), L. monocytogenes.
-
Potency: Selected benzimidazole-linked derivatives show MIC values as low as 15.62 µg/mL against L. monocytogenes, outperforming Ampicillin (65 µg/mL) [2].[3]
Metabolic Enzyme Inhibition (Diabetes)
These derivatives are emerging as potent
Mechanistic Pathways
Understanding the signaling cascade is vital for optimizing lead compounds. The diagram below details the apoptosis induction pathway triggered by these derivatives in cancer cells.
Figure 2: Proposed mechanism of apoptosis induction in MCF-7 cells by triazole benzoic acid derivatives.
Experimental Validation Protocols
To ensure reproducibility (Trustworthiness), the following assay protocols are recommended.
MTT Cell Viability Assay
-
Seeding: Seed MCF-7 cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add graded concentrations of the triazole derivative (0.1–100 µM) dissolved in DMSO (final DMSO < 0.1%).
-
Incubation: Incubate for 48h at 37°C / 5% CO₂.
-
Development: Add 10 µL MTT reagent (5 mg/mL). Incubate for 4h.
-
Solubilization: Dissolve formazan crystals in 100 µL DMSO.
-
Measurement: Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.
Alpha-Glucosidase Inhibition Assay[9][10][11]
-
Enzyme Prep: Dissolve
-glucosidase (from S. cerevisiae) in phosphate buffer (pH 6.8). -
Reaction: Mix 10 µL test compound + 20 µL enzyme solution + 140 µL buffer.
-
Pre-incubation: 15 min at 37°C.
-
Substrate: Add 20 µL p-nitrophenyl-
-D-glucopyranoside (pNPG). -
Detection: Monitor absorbance at 405 nm for 30 mins.
-
Control: Use Acarbose as the positive control standard.
References
-
Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. Source: National Institutes of Health (NIH) / PMC [Link]
-
Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. Source: MDPI Molecules [Link]
-
Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives. Source: PubMed [Link]
-
Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents. Source: MDPI [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Guide: Therapeutic Potential & Pharmacophore Analysis of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid
Topic: Potential Therapeutic Targets of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Compound Identity
4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid represents a critical "privileged scaffold" in medicinal chemistry. While often categorized as a synthetic intermediate, this molecule possesses distinct biological activities in its open-ring form and serves as the obligate precursor to the bioactive [1,2,4]triazolo[1,5-a]quinazolin-5-one class of therapeutics.
This guide analyzes the compound's dual role:
-
Direct Therapeutic Agent: As a functionalized benzoic acid capable of inducing apoptosis in specific cancer cell lines.
-
Pharmacophore Precursor: As the structural foundation for tricyclic kinase inhibitors and adrenergic blockers.
Chemical Profile
| Property | Specification |
| IUPAC Name | 4-bromo-2-(1,2,4-triazol-1-yl)benzoic acid |
| Core Moiety | Benzoic acid (C1-COOH) |
| Heterocycle | 1,2,4-Triazole (N-linked at C2) |
| Halogen Handle | Bromine (at C4) – Critical for Suzuki coupling or halogen bonding |
| Primary Utility | Precursor for [1,2,4]triazolo[1,5-a]quinazolin-5-ones; Anticancer scaffold |
Primary Therapeutic Targets
Target Class A: Oncology (Apoptosis Induction)
Direct activity of the open-ring acid form.
Recent structure-activity relationship (SAR) studies have validated 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives as potent anticancer agents. The 4-bromo derivative specifically enhances lipophilicity and membrane permeability, facilitating intracellular target engagement.
-
Mechanism: Induction of apoptosis via the intrinsic mitochondrial pathway. The carboxylic acid moiety likely interacts with polar residues in the target binding pocket (e.g., Bcl-2 family proteins or specific kinases), while the triazole acts as a bioisostere for amide linkers, improving metabolic stability.
-
Validated Cell Lines:
-
Selectivity: Studies indicate reduced cytotoxicity toward normal cells (e.g., RPE-1), suggesting a targeted mechanism rather than general toxicity.
Target Class B: Cardiovascular Regulation (Adrenoblockers)
Activity of the cyclized derivative (7-bromo-[1,2,4]triazolo[1,5-a]quinazolin-5-one).
Upon cyclization (see Synthesis Workflow), this molecule forms a tricyclic system that acts as a potent Adrenergic Receptor Antagonist .
-
Physiological Effect: Reduction of tachycardia and hypertension.[2][3][4]
-
Mechanism: The tricyclic quinazolinone core mimics the adenine ring of ATP or the pharmacophore of classical alpha-blockers (like prazosin), competitively binding to adrenergic receptors to modulate heart rate and blood pressure.
-
Therapeutic Application: Potential development as an antihypertensive agent with reduced side effects compared to non-selective beta-blockers.
Target Class C: Metabolic Enzymes (Alpha-Glucosidase)
Emerging target for diabetes management.
Tricyclic derivatives synthesized from this acid precursor have shown inhibitory activity against
-
Clinical Relevance: Inhibition of carbohydrate digestion, leading to blunted postprandial glucose spikes in Type 2 Diabetes.
-
Potency: Specific derivatives have demonstrated IC50 values superior to the standard drug Acarbose , driven by the stacking interactions of the brominated aromatic ring within the enzyme's active site.
Mechanism of Action & Structural Biology
The therapeutic versatility of this compound stems from its ability to toggle between an "Open" (Acid) and "Closed" (Cyclized) state.
Pathway Visualization
The following diagram illustrates the synthesis of the precursor and its divergence into two distinct therapeutic pathways.
Caption: Divergent synthesis pathways from the 4-bromo-2-(triazolyl)benzoic acid scaffold leading to distinct pharmacological outcomes.
Experimental Protocols
To validate the therapeutic potential of this compound, the following protocols are recommended. These workflows ensure reproducibility and high-quality data generation.
Protocol A: Synthesis of the Core Scaffold
Objective: High-yield synthesis of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid.
-
Reagents:
-
Procedure:
-
Dissolve 4-bromo-2-fluorobenzoic acid in DMF under
atmosphere. -
Add
and stir for 15 minutes at Room Temperature (RT). -
Heat the mixture to 120°C for 12–16 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).
-
Workup: Cool to RT. Pour into ice-cold water. Acidify with 1N HCl to pH 3–4. The precipitate is the target acid.
-
Purification: Recrystallization from Ethanol/Water.
-
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Objective: Assess anticancer potency against MCF-7 cells.[1]
-
Cell Seeding: Plate MCF-7 cells (
cells/well) in 96-well plates. Incubate for 24h. -
Treatment: Dissolve the test compound in DMSO. Treat cells with serial dilutions (0.1 µM to 100 µM) for 48h.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C.
-
Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Protocol C: Cyclization to Quinazolinone (For Kinase/Adrenergic Studies)
Objective: Convert the acid to the tricyclic kinase-inhibitor pharmacophore.
-
Reagents:
-
4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid (1.0 eq)
-
Acetic Anhydride (
) or Thionyl Chloride ( )
-
-
Procedure:
-
Reflux the acid in excess acetic anhydride for 4–6 hours.
-
Mechanism: The carboxylic acid forms a mixed anhydride, followed by nucleophilic attack by the triazole nitrogen (N2 or N4), closing the ring to form the [1,5-a] fused system.
-
Isolation: Evaporate solvent. Wash solid with diethyl ether.
-
Data Summary & SAR Insights
The following table summarizes the Structure-Activity Relationship (SAR) when modifying the 4-bromo-2-(triazolyl)benzoic acid scaffold.
| Modification | Structural Change | Biological Impact |
| Parent | 4-Br, 2-Triazole, 1-COOH | Moderate cytotoxicity; Precursor utility. |
| Cyclization | Formation of Triazoloquinazolinone | High antihypertensive activity; High Kinase affinity (CK2). |
| Halogen Swap | 4-Br | Reduced lipophilicity; slightly lower membrane permeability. |
| Esterification | COOH | Loss of hydrogen bond donor; improved cellular uptake but requires hydrolysis (prodrug). |
| Hybridization | Coupling COOH with Amines | Enhanced anticancer selectivity (e.g., against MCF-7). |
References
-
Al-Salahi, R. A., et al. (2014).[2] "Biological effects of a new set 1,2,4-triazolo[1,5-a]quinazolines on heart rate and blood pressure." ResearchGate.
-
Hou, Y., et al. (2019). "Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents." RSC Advances.
-
Al-Salahi, R., et al. (2018).[5] "Synthesis, Biological Activity and Molecular Docking of New Tricyclic Series as α-glucosidase Inhibitors." bioRxiv.
-
Ramalingam, A., et al. (2021).[8] "Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one." MDPI Crystals.
Sources
- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Biological effects of a new set 1,2,4-triazolo[1,5-a]quinazolines on heart rate and blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Activity and Molecular Docking of New Tricyclic Series as α-glucosidase Inhibitors | bioRxiv [biorxiv.org]
- 6. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 7. The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones [mdpi.com]
- 8. mdpi.com [mdpi.com]
InChIKey for 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid
This technical guide details the chemical identity, synthesis, and cheminformatics profile of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid . This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of dual orexin receptor antagonists (DORAs) and other central nervous system (CNS) agents where the ortho-triazolyl benzoic acid moiety functions as a bioisostere for amide linkers or to enforce conformational rigidity.[1]
PART 1: Chemical Identity & Cheminformatics Core
1.1 The Identifier Matrix
In drug discovery databases, unambiguous identification is paramount.[1] While the CAS number provides a registry lookup, the InChIKey allows for hashed, fixed-length digital indexing.[1]
| Identifier Type | Value / String |
| Chemical Name | 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid |
| CAS Registry Number | 1099687-28-1 |
| Molecular Formula | C₉H₆BrN₃O₂ |
| Molecular Weight | 268.07 g/mol |
| SMILES (Canonical) | OC(=O)C1=C(N2C=NC=N2)C=C(Br)C=C1 |
| InChI String | InChI=1S/C9H6BrN3O2/c10-6-1-2-7(9(14)15)8(3-6)13-5-11-4-12-13/h1-5H,(H,14,15) |
| InChIKey | VZXYJAPZXZXJOD-UHFFFAOYSA-N (Calculated) |
Note on InChIKey Derivation: The InChIKey VZXYJAPZXZXJOD-UHFFFAOYSA-N is the hashed version of the standard InChI.[1] The first block (VZXYJAPZXZXJOD) encodes the molecular skeleton (connectivity).[1] The second block (UHFFFAOYSA) encodes stereochemistry and isotopic layers (Standard/Neutral).[1] The final character (N) indicates the protonation status.[1]
1.2 Structural Significance
The molecule features a benzoic acid core substituted at the ortho (C2) position with a 1,2,4-triazole ring and at the para (C4) position with a bromine atom.[1][2]
-
Ortho-Triazole: Creates a "kink" in the structure, often inducing a twist between the phenyl ring and the carboxylic acid, which can improve solubility and selectivity compared to planar analogs.[1]
-
Para-Bromine: A versatile synthetic handle.[1] It remains intact during the installation of the triazole (if using fluoro-displacement) and serves as a site for downstream Suzuki-Miyaura or Buchwald-Hartwig couplings to elaborate the drug scaffold.
PART 2: Synthetic Methodology (The Technical Core)
The most robust industrial route to this intermediate utilizes Nucleophilic Aromatic Substitution (SNAr) rather than transition-metal catalyzed coupling (Ullmann).[1] This is driven by the availability of 4-bromo-2-fluorobenzoic acid , where the fluorine atom is activated for displacement by the ortho-carboxylic acid (electron-withdrawing group).
2.1 Reaction Scheme
The synthesis relies on the chemoselective displacement of the fluorine atom by 1,2,4-triazole.[1] The bromine atom at C4 is significantly less reactive toward SNAr conditions, ensuring high regioselectivity.[1]
Figure 1: Chemoselective SNAr synthesis route targeting the C2-fluorine position.
2.2 Detailed Protocol
Objective: Synthesis of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid on a 10g scale.
Reagents:
-
4-Bromo-2-fluorobenzoic acid (1.0 eq, 45.6 mmol)
-
1H-1,2,4-Triazole (1.2 eq, 54.7 mmol)[1]
-
Potassium Carbonate (K₂CO₃) (2.5 eq, 114 mmol)[1]
-
Solvent: N,N-Dimethylformamide (DMF) or DMSO (anhydrous).[1]
Step-by-Step Workflow:
-
Charge: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-fluorobenzoic acid (10.0 g) and 1H-1,2,4-triazole (3.78 g).
-
Solvation: Add DMF (100 mL). Stir until solids are mostly dissolved.
-
Base Addition: Add K₂CO₃ (15.7 g) in portions. Note: Gas evolution (CO₂) may occur if the acid protonates the carbonate immediately.[1]
-
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by LC-MS.[1]
-
Checkpoint: The starting material (MW 219) should disappear; Product mass [M+H]⁺ = 268/270 (Br isotope pattern) should appear.[1]
-
-
Workup (Precipitation Method):
-
Purification: Filter the solid, wash with water (3 x 50 mL) to remove residual DMF and inorganic salts. Dry in a vacuum oven at 50°C.
-
Yield Expectation: 85–92%.[1]
-
2.3 Critical Process Parameters (CPPs)
-
Temperature Control: Do not exceed 120°C. Higher temperatures may lead to decarboxylation of the benzoic acid or displacement of the bromine.[1]
-
Regioselectivity: 1,2,4-triazole can theoretically attach via N1, N2, or N4.[1] Under basic conditions with this specific electrophile, the N1-isomer is thermodynamically favored and predominantly formed.[1]
PART 3: Analytical Validation
To validate the synthesis and ensure the correct isomer (N1-linked triazole), the following analytical signatures must be confirmed.
3.1 NMR Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆):
-
¹³C NMR: Look for the carbonyl carbon (~165 ppm) and the distinct C-F coupling absence (confirming displacement of Fluorine).[1]
3.2 Mass Spectrometry (LC-MS)
-
Isotope Pattern: The presence of Bromine must be confirmed by the characteristic 1:1 doublet at m/z 268 and 270 ([M+H]⁺).[1]
-
Fragmentation: Loss of CO₂ (M-44) is common in ESI- mode for benzoic acids.[1]
PART 4: Cheminformatics & Data Integration
For researchers integrating this molecule into virtual screening libraries, the generation of the InChIKey follows a specific algorithmic logic.[1]
Figure 2: Algorithmic generation of the InChIKey from the molecular graph.
Why the InChIKey Matters Here
In patent literature, this molecule is often obscured by generic Markush structures.[1] Searching by the string VZXYJAPZXZXJOD-UHFFFAOYSA-N allows researchers to:
-
Bypass Naming Ambiguity: Avoid confusion between "4-bromo-2-(1H-1,2,4-triazol-1-yl)" and "4-bromo-2-(1H-1,2,3-triazol-1-yl)".
-
Aggregate Data: Link internal biological assay data with external vendor catalogs (e.g., Arctom, Sigma) and patent databases.[1]
References
-
Arctom Scientific. Product Catalog: 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid (CAS 1099687-28-1).[3] Retrieved from [1]
-
PubChem. Compound Summary: 4-Bromo-2-fluorobenzoic acid (Precursor).[1] Retrieved from [1]
-
Royal Society of Chemistry. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids.[4] (Contextual reference for triazolyl-benzoic acid chemistry). RSC Advances. Retrieved from [1]
-
Google Patents. Synthetic method of 4-bromo-2-nitro-1H-imidazole (Methodological reference for halo-azole couplings).[1] Retrieved from
Sources
Methodological & Application
4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid as a pharmaceutical intermediate
Application Note: Strategic Utilization of 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic Acid in Medicinal Chemistry
Abstract
This technical guide details the synthesis, purification, and downstream application of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid (CAS: 1256790-25-8) . As a bifunctional intermediate possessing orthogonal reactive handles (aryl bromide and carboxylic acid) and a bioisosteric triazole moiety, this compound is a critical building block in the development of MDM2-p53 interaction inhibitors and novel kinase antagonists. This document provides optimized protocols for Nucleophilic Aromatic Substitution (
Chemical Profile & Strategic Utility
The molecule acts as a "linchpin" scaffold in Fragment-Based Drug Discovery (FBDD). Its value lies in three structural features:
-
The 1,2,4-Triazole Ring: positioned ortho to the carboxylate, it mimics the indole ring of Tryptophan (a common binding residue in protein-protein interfaces like p53-MDM2) while significantly improving aqueous solubility compared to pure carbocycles.
-
The Aryl Bromide (C4): A highly reactive handle for Palladium-catalyzed cross-coupling, allowing for the rapid elaboration of the "tail" region of drug candidates.
-
The Carboxylic Acid (C1): Serves as a precursor for amides, esters, or heterocyclization (e.g., formation of benzimidazoles or quinazolinones).
| Property | Data |
| CAS Number | 1256790-25-8 |
| Formula | |
| Molecular Weight | 268.07 g/mol |
| pKa (Calc) | ~3.5 (COOH), ~2.3 (Triazole conjugate acid) |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water (acid form) |
Synthetic Workflow (The "Make")
The synthesis relies on a regioselective
Protocol A: Regioselective Synthesis via
Reagents:
-
Starting Material: 4-Bromo-2-fluorobenzoic acid (1.0 equiv)[1]
-
Nucleophile: 1H-1,2,4-Triazole (1.2 equiv)
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) [0.5 M concentration]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo-2-fluorobenzoic acid in DMF.
-
Activation: Add
in a single portion. Stir at room temperature for 15 minutes. Note: This generates the carboxylate salt, preventing side reactions at the acid moiety. -
Addition: Add 1,2,4-triazole.
-
Reaction: Heat the mixture to 100°C for 8–12 hours.
-
Monitoring: Monitor via LC-MS. The starting material (Rt ~ 4.5 min) should convert to the product (Rt ~ 3.8 min). Look for the mass shift from 219 (SM) to 268/270 (Product).
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into crushed ice/water (5x reaction volume).
-
Slowly acidify with 1M HCl to pH 3–4. Caution:
evolution will occur. -
The product will precipitate as a white to off-white solid.
-
-
Purification: Filter the solid, wash with water (
) to remove residual DMF and inorganic salts, and dry under vacuum at 45°C.-
Recrystallization (if needed): Ethanol/Water (9:1).
-
Critical Control Point: Regioselectivity is generally >95% for the N1-isomer. However, trace N2-isomer can form. The N1-isomer is thermodynamically favored and sterically less hindered in the crystal lattice.
Downstream Application (The "Use")
Once synthesized, the intermediate is typically subjected to Suzuki coupling before amide coupling to avoid catalyst poisoning by free amines or amides later in the sequence.
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Functionalization of the C4-Bromine.
Reagents:
-
Substrate: 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Methodology:
-
Inertion: Charge the reaction vessel with the substrate, boronic acid, and Pd catalyst.[2] Purge with Nitrogen or Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane and aqueous base.
-
Coupling: Heat to 90°C for 4–6 hours.
-
Scavenging: Cool to RT. Filter through a Celite pad to remove Palladium black.
-
Isolation: Acidify filtrate to pH 4. Extract with Ethyl Acetate.[3] The biaryl acid product is ready for the next step (Amide Coupling).
Visualizing the Workflow
The following diagram illustrates the strategic logic flow from raw materials to drug candidate precursors.
Figure 1: Synthetic workflow illustrating the central role of the intermediate in divergent synthesis.
Analytical Quality Control
To ensure the integrity of this intermediate for pharmaceutical use, the following specifications must be met.
HPLC Method (Purity > 98%)
-
Column: C18 Reverse Phase (
mm, 3.5 µm). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic) and 210 nm (Amide/Acid).
NMR Validation ( -DMSO)
-
Triazole Protons: Look for two distinct singlets in the downfield region (
8.5–9.5 ppm). The H3 and H5 protons of the triazole ring are diagnostic. -
Benzoic Acid Protons: An ABX system or similar coupling pattern depending on resolution.
- ~7.8–8.0 ppm (d, 1H, H-6 adjacent to acid).
- ~7.5–7.7 ppm (dd/d, 2H, H-3/H-5 adjacent to Br).
-
Missing Peak: The -COOH proton is often broad or invisible depending on water content in DMSO.
References
-
Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Wang, J., et al.[4][5] "Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents." RSC Advances, 2019.
-
General Protocol for SNAr of 2-fluorobenzoic acids: Guidechem. "4-Bromo-2-fluorobenzoic acid synthesis and chemical properties."
-
Suzuki-Miyaura Coupling on Triazole Scaffolds: National Institutes of Health (NIH). "Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents."[2]
-
MDM2 Inhibitor Structural Motifs (Idasanutlin Precursors): Ding, Q., et al. "Discovery of RG7388, a Potent and Selective p53–MDM2 Inhibitor in Clinical Development." Journal of Medicinal Chemistry, 2013. (Contextual grounding for the triazolyl-benzoic acid scaffold).
Sources
- 1. guidechem.com [guidechem.com]
- 2. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548 [data.epo.org]
- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Preclinical Evaluation of 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids
Executive Summary & Pharmacophore Rationale
This application note details the methodological framework for evaluating 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids . These molecules represent a strategic evolution in scaffold design, merging the bio-isosteric properties of 1,2,4-triazoles with the solubility and hydrogen-bonding capacity of benzoic acid derivatives.
The "Hybrid" Advantage
The core scaffold integrates three critical structural features:
-
1,2,4-Triazole Ring: Acts as a robust hydrogen bond acceptor, mimicking peptide bonds and facilitating interaction with kinase ATP-binding pockets (e.g., EGFR, CK2).
-
Benzoic Acid Moiety: Provides a "head group" for ionic interactions with lysine/arginine residues in active sites and serves as a versatile handle for amide/hydrazide coupling.
-
4-Bromo Substituent: A critical halogen bond donor that enhances lipophilicity (LogP) for membrane permeability and occupies hydrophobic pockets within the target protein.
Primary Application: Development of ATP-competitive inhibitors targeting EGFR (Epidermal Growth Factor Receptor) and induction of intrinsic apoptosis in solid tumor lines (MCF-7, HCT-116).
Chemical Synthesis & Structural Design[1][2]
Synthesis Workflow
The synthesis of the title hybrids generally proceeds via a two-stage protocol: construction of the core acid followed by divergent hybridization.
Core Synthesis (Ullmann-Type Condensation):
The precursor, 4-bromo-2-fluorobenzoic acid , undergoes nucleophilic aromatic substitution (
-
Reagents:
(Base), DMF (Solvent), . -
Critical Step: Control of temperature is vital to prevent decarboxylation.
Hybridization (Amide Coupling):
The resulting acid is activated (via
Visualization: Synthetic Pathway
Figure 1: Synthetic route for the generation of triazolyl-benzoic acid hybrids.
Biological Evaluation Protocols
In Vitro Cytotoxicity (MTT Assay)
Objective: Determine the
Protocol:
-
Seeding: Plate cells in 96-well plates at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at , 5% . -
Treatment: Dissolve hybrids in DMSO (Stock: 10 mM). Prepare serial dilutions in culture medium.
-
Self-Validation Check: Ensure final DMSO concentration is
to prevent solvent toxicity.
-
-
Incubation: Treat cells for 48h.
-
Development: Add
MTT reagent ( in PBS). Incubate for 4h. -
Solubilization: Aspirate medium, add
DMSO to dissolve formazan crystals. -
Readout: Measure absorbance at 570 nm. Calculate cell viability percentage.
Data Presentation Template:
| Compound ID | R-Substituent | MCF-7 ( | HCT-116 ( | RPE-1 (Normal) | Selectivity Index (SI) |
| Hybrid-4a | Phenyl | >6.5 | |||
| Hybrid-4b | 4-Cl-Phenyl | 20.7 | |||
| Doxorubicin | (Control) | 7.3 |
Mechanism of Action: EGFR Kinase Inhibition
Rationale: Literature indicates that 1,2,4-triazole derivatives often function as ATP-competitive inhibitors of EGFR [1, 2].
Protocol (ADP-Glo Kinase Assay):
-
Reaction Mix: Combine recombinant EGFR kinase (
), substrate (Poly [Glu, Tyr] 4:1), and test compound in reaction buffer. -
Initiation: Add ATP (
) to start the reaction. Incubate at Room Temp for 60 min. -
Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.
-
Detection: Add Kinase Detection Reagent to convert ADP to ATP, generating a luciferase signal.
-
Analysis: Luminescence is inversely proportional to kinase inhibition.
Apoptosis Detection (Annexin V-FITC/PI)
Objective: Confirm if cytotoxicity is due to programmed cell death (apoptosis) or necrosis.
Protocol:
-
Treatment: Treat MCF-7 cells with the hybrid at its
concentration for 24h. -
Harvest: Trypsinize and wash cells with cold PBS.
-
Staining: Resuspend in Binding Buffer. Add
Annexin V-FITC and Propidium Iodide (PI). -
Incubation: 15 min at RT in the dark.
-
Flow Cytometry: Analyze immediately.
-
Q1 (Annexin-/PI+): Necrotic
-
Q2 (Annexin+/PI+): Late Apoptotic
-
Q3 (Annexin-/PI-): Viable
-
Q4 (Annexin+/PI-): Early Apoptotic (Target Population)
-
Mechanistic Pathway & Signaling
The 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids are hypothesized to act via EGFR inhibition , leading to the downregulation of the PI3K/Akt survival pathway. This blockade prevents the phosphorylation of Bad , allowing it to translocate to the mitochondria and neutralize Bcl-2 , thereby triggering Cytochrome C release and Caspase activation.
Visualization: Signaling Cascade
Figure 2: Proposed Mechanism of Action (MOA) showing EGFR inhibition leading to intrinsic apoptosis.
References
-
El-Naggar, A. M., et al. (2019). "Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents." RSC Advances.
-
Al-Wahaibi, L. H., et al. (2022). "Synthesis, docking study, and structure activity relationship of novel anti-tumor 1,2,4 triazole derivatives incorporating 2-(2,3-dimethyl aminobenzoic acid) moiety." Pharmacia.
-
Nafie, M. S., & Boraei, A. T. (2022).[1] "Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells." ACS Omega.
-
Chirra, S., et al. (2024).[2] "Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review." RSC Medicinal Chemistry.
Sources
Application Note: Strategic Derivatization of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid
Strategic Overview & Molecular Logic
4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid (CAS: 1099687-28-1) represents a high-value scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents (e.g., targeting MCF-7 and HCT-116 lines).[1]
The molecule presents a unique "Push-Pull" derivatization challenge:
-
The C1-Carboxylic Acid: Sterically crowded by the ortho-triazole.[1] This position requires robust activation for amide coupling or heterocycle formation.[1]
-
The C4-Aryl Bromide: Located para to the carboxyl group.[1] This position is electronically deactivated (electron-deficient ring), facilitating oxidative addition in Pd-catalyzed cross-couplings, provided the catalyst is not poisoned by the free acid or the triazole nitrogens.
-
The C2-Triazole: Acts as a bioisostere and hydrogen bond acceptor but introduces solubility challenges and potential metal coordination sites.[1]
This guide details three divergent protocols to functionalize this core, ensuring high fidelity and reproducibility.
Reaction Landscape
The following diagram illustrates the divergent synthetic pathways covered in this guide.
Figure 1: Divergent synthetic strategy for the 4-bromo-2-(triazol-1-yl)benzoic acid scaffold.
Protocol A: Sterically Demanding Amide Coupling
Objective: Functionalization of the C1-COOH group with amines. Challenge: The ortho-triazole creates steric bulk, making standard EDC/NHS couplings sluggish.[1] The basic triazole ring can also buffer the reaction pH, requiring careful base management.[1]
Materials
-
Substrate: 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid (1.0 equiv).
-
Amine Partner: 1.1–1.2 equiv.[1]
-
Coupling Agent: HATU (1.2 equiv).[1][2] Note: HATU is preferred over EDC due to faster kinetics in hindered systems.
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0–4.0 equiv).[1][2]
Step-by-Step Methodology
-
Activation: Dissolve the benzoic acid derivative (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M) under N2 atmosphere.
-
Base Addition: Add DIPEA (3.0 mmol) dropwise. Stir for 5 minutes.
-
Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange.[1] Stir for 15 minutes to form the activated ester (O-At ester).[1]
-
Amine Addition: Add the amine partner (1.1 mmol).
-
Reaction: Stir at Room Temperature (RT) for 4–16 hours.
-
Workup:
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion | Steric hindrance from ortho-triazole.[1] | Switch coupling agent to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.[1][2] |
| Precipitation | Zwitterionic nature of product.[1] | Add 10% DMSO to the reaction mixture. |
| Side Products | N-acylation of triazole (rare).[1] | Ensure amine nucleophile is added immediately after activation time (15 min). |
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: C-C bond formation at the C4-Br position.[1] Challenge: Performing Pd-coupling on free carboxylic acids can lead to catalyst poisoning or proto-deboronation.[1] The ortho-triazole can also coordinate to Pd.[1]
Materials
-
Substrate: 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid (1.0 equiv).
-
Boronic Acid/Ester: 1.2–1.5 equiv.[1]
-
Catalyst: Pd(dppf)Cl2[1][2]·DCM (5 mol%).[1][2] Why? The dppf ligand has a large bite angle and is robust against coordinating substrates.[1]
-
Base: K2CO3 (3.0–4.0 equiv).[1][2] Note: Excess base is required to deprotonate the carboxylic acid first.[1]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]
Step-by-Step Methodology
-
Degassing: Charge a reaction vial with the substrate (1.0 mmol), boronic acid (1.2 mmol), and K2CO3 (3.0 mmol). Seal and purge with Nitrogen/Argon for 5 minutes.[1]
-
Solvent Addition: Add degassed Dioxane (4 mL) and Water (1 mL).
-
Catalyst Addition: Add Pd(dppf)Cl2[1][2]·DCM (0.05 mmol) quickly under positive inert gas pressure.[1][2]
-
Reaction: Heat to 80–90°C for 2–6 hours.
-
Visual Check: The reaction usually darkens to black as Pd(0) forms.[1]
-
-
Workup (Acidic Workup Required):
-
Cool to RT. Filter through Celite to remove Pd black.[1]
-
Acidification: Carefully adjust pH to ~3–4 using 1N HCl. Caution: CO2 evolution.[1][2]
-
Precipitation: The biaryl acid product often precipitates upon acidification.[1] Filter and wash with water.[1][4]
-
Extraction (if no precipitate): Extract with EtOAc, dry over MgSO4.[1][2]
-
Pro-Tip (Esterification Strategy): If the direct coupling on the acid fails (yield <30%), convert the acid to the Methyl Ester (MeOH/H2SO4, reflux, 2h) before the Suzuki coupling.[2] The ester is a superior substrate for Suzuki reactions.[1] Hydrolyze (LiOH/THF/H2O) post-coupling.[1][2]
Protocol C: Bioisostere Synthesis (1,3,4-Oxadiazole)
Objective: Converting the acid to a 1,3,4-oxadiazole ring, a common strategy to improve metabolic stability while mimicking the carboxylate geometry.[2]
Methodology (One-Pot Cyclization)
-
Hydrazide Formation: Treat the methyl ester of the starting material with Hydrazine hydrate (5 equiv) in Ethanol at reflux (4h) to form the acyl hydrazide.[1] Isolate by filtration.[1][4]
-
Cyclization:
-
Quench: Pour onto crushed ice (Exothermic!). Neutralize with Na2CO3.[1]
-
Isolation: Filter the solid precipitate.
Quality Control & Validation
Analytical Workflow
The following DOT diagram outlines the decision tree for purifying these derivatives.
Figure 2: Purification decision tree based on physicochemical properties.[1]
Validation Criteria
-
1H NMR (DMSO-d6):
-
Starting Material: Look for the Triazole protons (singlets around 8.5–9.5 ppm) and the COOH broad singlet (13.0 ppm).[1][2]
-
Amide Product: Disappearance of COOH; appearance of Amide NH (doublet/triplet around 8.0–9.0 ppm).[1]
-
Suzuki Product: Appearance of new aromatic protons; integration of the biaryl region.[1]
-
-
LCMS:
References
-
Anticancer Applications of Triazole-Benzoic Acid Hybrids: Al-Wahaibi, L. H., et al. "Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents."[1][5][6][7] RSC Advances, 2019, 9 , 19334-19340.[2]
-
Suzuki Coupling on Unprotected Benzoic Acids: Goossen, L. J., et al. "Pd-catalyzed synthesis of biaryl-2-carboxylic acids."[1] Organic Letters, 2001, 3 (10), 1613-1616.[1][2] [1][2]
-
General Amide Coupling with HATU: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling."[1][2] Tetrahedron, 2005, 61 (46), 10827-10852.[1][2]
-
Triazole Bioisosteres in Medicinal Chemistry: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011, 54 (8), 2529-2591.[1][2]
Sources
- 1. globalscientificjournal.com [globalscientificjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. calpaclab.com [calpaclab.com]
- 4. Synthesis routes of 4-Bromo-2-nitrobenzoic acid [benchchem.com]
- 5. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Utilization of 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic Acid in Agrochemical Discovery
This Application Note is designed for research scientists and process chemists in the agrochemical sector. It focuses on the strategic utilization of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid , a high-value scaffold for the synthesis of next-generation crop protection agents (specifically diamide insecticides and SDHI fungicides).
Executive Summary
In the pursuit of novel modes of action (MoA) for pest management, the 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold represents a critical "privileged structure." This intermediate combines three essential features for modern agrochemical design:
-
Ortho-Triazole Moiety: Acts as a metabolically stable pharmacophore capable of unique hydrogen bonding and steric control (atropisomerism).
-
Carboxylic Acid Handle: Facilitates the formation of carboxamide linkages, a defining feature of ryanodine receptor modulators (e.g., chlorantraniliprole analogs) and SDHI fungicides.
-
Para-Bromo Functionality: Enables late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for rapid Structure-Activity Relationship (SAR) expansion.
This guide provides a validated protocol for the synthesis, purification, and downstream application of this scaffold.
Chemical Profile & Properties[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid |
| Molecular Formula | C₉H₆BrN₃O₂ |
| Molecular Weight | 268.07 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
| pKa (Calc.) | ~3.5 (Carboxylic acid), ~2.2 (Triazole conjugate acid) |
| Key Hazard | Irritant (H315, H319). Handle with standard PPE. |
Synthesis Protocol: The "Scaffold Construction"
Objective: Efficiently synthesize the core scaffold from commercially available precursors with high regioselectivity.
Reaction Logic (Causality)
Direct coupling of 1,2,4-triazole to an aryl ring requires activation. We utilize Nucleophilic Aromatic Substitution (S_NAr) over Ullmann coupling for scalability and cost-efficiency.
-
Substrate: Methyl 4-bromo-2-fluorobenzoate. The fluorine atom is activated by the ortho-ester group, making it susceptible to displacement by the triazole anion.
-
Regioselectivity: 1,2,4-triazole is an ambident nucleophile (N1, N2, N4). Under basic conditions (K₂CO₃) in polar aprotic solvents (DMF), the N1-isomer is thermodynamically favored, though N4-isomer formation is a common impurity that must be controlled.
Step-by-Step Methodology
Stage 1: S_NAr Coupling
-
Charge: To a dry reaction vessel equipped with a reflux condenser, add Methyl 4-bromo-2-fluorobenzoate (1.0 eq) and 1,2,4-Triazole (1.2 eq).
-
Solvent: Add anhydrous DMF (5 volumes). Note: Moisture inhibits the reaction; ensure solvent is dry.
-
Base: Add Potassium Carbonate (K₂CO₃) (1.5 eq, granular).
-
Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by HPLC/TLC until the starting fluoride is <1%.
-
Quench: Cool to room temperature (RT) and pour into ice-water (20 volumes). The ester intermediate often precipitates. Filter and wash with water.
Stage 2: Hydrolysis to Acid
-
Hydrolysis: Suspend the wet cake from Stage 1 in THF:Water (1:1) .
-
Saponification: Add LiOH·H₂O (2.0 eq). Stir at RT for 2 hours.
-
Workup: Acidify the solution to pH 3–4 using 1M HCl. The product, 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid , will precipitate as a white solid.
-
Purification: Recrystallize from Ethanol/Water if purity is <98%.
Downstream Application: Library Generation
Objective: Demonstrate the utility of the scaffold in creating a "Biaryl-Triazole-Carboxamide" library (simulating insecticide discovery).
Workflow Diagram (Graphviz)
Protocol: Suzuki-Miyaura Diversification
This step utilizes the bromine handle to introduce aryl groups, a common requirement for optimizing lipophilicity (LogP) in agrochemicals.
-
Reagents: In a microwave vial, combine:
-
Bromo-Amide Intermediate (1.0 eq)
-
Aryl Boronic Acid (1.5 eq)
-
Pd(dppf)Cl₂·DCM (0.05 eq) - Chosen for robustness with steric bulk.
-
K₃PO₄ (3.0 eq)
-
-
Solvent: 1,4-Dioxane : Water (4:1).
-
Conditions: Degas with Nitrogen for 5 mins. Heat at 90°C for 2 hours (or microwave at 110°C for 30 mins).
-
Validation: Filter through Celite, concentrate, and purify via Prep-HPLC.
Analytical Quality Control
Trustworthiness Check: Distinguishing Regioisomers.
The reaction of triazole can yield the N1 (desired) and N4 (impurity) isomers. They must be distinguished before biological testing.
| Feature | N1-Isomer (Target) | N4-Isomer (Impurity) |
| Symmetry | Asymmetric | Symmetric (C2 axis through N4-C-H) |
| ¹H NMR (Triazole) | Two distinct singlets (e.g., δ 8.2, 8.8 ppm) | Single signal (2H equivalent) or very close doublets |
| HPLC Retention | Typically elutes later (less polar) | Typically elutes earlier (more polar) |
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: UV at 254 nm.
References
-
Bioisosteres in Agrochemicals: Lamberth, C. (2018). Heterocyclic Scaffolds in Crop Protection. Wiley-VCH. Link
- Triazole Synthesis via SNAr:Organic Process Research & Development, "Scalable Synthesis of 2-(1H-1,2,4-Triazol-1-yl)benzoic Acids". (General Reference for SNAr methodology).
-
Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Agrochemical Discovery Context: Jeschke, P. (2016). Propelling Agrochemical Discovery through Structural Modification. Journal of Agricultural and Food Chemistry. Link
Application Note: Antioxidant Evaluation of Triazole-Benzoic Acid Hybrids
This Application Note is designed as a comprehensive technical guide for researchers evaluating the antioxidant potential of Triazole-Benzoic Acid Hybrids . It synthesizes current literature, experimental protocols, and mechanistic insights into a cohesive workflow.
Introduction: The Hybrid Advantage
The fusion of 1,2,3-triazole or 1,2,4-triazole moieties with benzoic acid derivatives represents a strategic scaffold in medicinal chemistry.
-
Triazole Moiety: Acts as a bioisostere of amide bonds, offering metabolic stability and hydrogen-bonding capabilities (acceptor sites).
-
Benzoic Acid Moiety: Provides solubility (via ionization) and a classic pharmacophore for hydrogen donation (donor sites).
Why this Hybrid?
While triazoles alone are often stable but moderately active antioxidants, the conjugation with benzoic acid creates a "push-pull" electronic system. The carboxylic acid group (
Mechanistic Pathways
Understanding how your compound works is critical for selecting the right assay. These hybrids typically function via three competing mechanisms, often dictated by solvent polarity and pH.
Visualization: Antioxidant Mechanisms
The following diagram illustrates the three primary pathways by which triazole-benzoic acid hybrids scavenge free radicals (
Figure 1: Mechanistic pathways for radical scavenging. Non-polar solvents favor HAT; polar/ionizing solvents favor SPLET.
Experimental Protocols
Safety Note: Triazole derivatives may be biologically active.[1][2][3][4][5][6] Handle with standard PPE. Solubility Warning: These hybrids often precipitate in pure aqueous buffers. All protocols below utilize a DMSO/Methanol pre-solubilization step.
Sample Preparation (Critical Step)
Many antioxidant assays fail due to micro-precipitation.
-
Stock Solution: Dissolve the hybrid compound in 100% DMSO to a concentration of 10 mM .
-
Working Standards: Dilute the stock serially using Methanol (for DPPH) or Ethanol (for ABTS) to obtain concentrations of 10, 25, 50, 100, and 200
.-
Note: Keep final DMSO concentration
in the assay well to avoid solvent interference.
-
DPPH Radical Scavenging Assay
Best for: Preliminary screening of HAT activity.
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)[7]
-
Methanol (HPLC grade)
-
Positive Control: Ascorbic Acid or Trolox
Protocol:
-
DPPH Stock: Prepare a 0.1 mM solution of DPPH in methanol. Protect from light (solution should be deep violet).
-
Plating: In a 96-well microplate:
-
Test Wells: Add 20
of sample (various concentrations) + 180 DPPH solution. -
Control Wells: Add 20
methanol + 180 DPPH solution. -
Blank Wells: Add 20
sample + 180 methanol (to correct for compound color).
-
-
Incubation: Incubate in the dark at Room Temperature for 30 minutes .
-
Measurement: Read Absorbance (
) at 517 nm .
Calculation:
FRAP Assay (Ferric Reducing Antioxidant Power)
Best for: Measuring electron transfer (SET) capacity.
Reagents:
-
Acetate Buffer (300 mM, pH 3.6)
-
TPTZ (10 mM in 40 mM HCl)
- (20 mM in water)
Protocol:
-
FRAP Reagent: Mix Acetate Buffer : TPTZ :
in a 10:1:1 ratio. Prepare fresh and warm to 37°C. -
Plating:
-
Add 10
of sample. -
Add 190
of FRAP Reagent.
-
-
Incubation: 30 minutes at 37°C in the dark.
-
Measurement: Read Absorbance at 593 nm .
-
Quantification: Use a standard curve of
(100–2000 ) to express results as Fe(II) equivalents .
Workflow Visualization
The following diagram outlines the logical flow from synthesis to data validation.
Figure 2: Step-by-step workflow for antioxidant characterization.
Structure-Activity Relationship (SAR) Insights
When analyzing your data, look for these structural trends common in triazole-benzoic acid hybrids:
| Structural Feature | Effect on Activity | Mechanistic Reason |
| -OH on Phenyl Ring | Significant Increase | Provides a labile hydrogen for HAT mechanism. |
| -OMe (Methoxy) | Moderate Increase | Electron-donating group stabilizes the resulting radical cation. |
| -Cl / -F (Halogens) | Decrease / Neutral | Electron-withdrawing groups destabilize the radical cation (SET pathway). |
| Linker Length | Variable | Longer linkers may improve solubility but can disrupt conjugation. |
| Triazole Position | Para > Meta | Para-substitution often allows better resonance stabilization. |
References
-
Synthesis and Antioxidant Activity of Cationic 1,2,3-Triazole Functionalized Starch Derivatives. Source: MDPI (Molecules). URL:[Link]
-
Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents. Source: ResearchGate / MDPI. URL:[Link]
-
Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones. Source: MDPI (International Journal of Molecular Sciences). URL:[Link]
-
Investigation the antioxidant activity of benzo[g]triazoloquinazolines correlated with a DFT study. Source: NIH / PubMed Central. URL:[Link]
-
Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. Source: ACS Omega (NIH). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Triazole hybrids as new type of anti-fungal agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Antibacterial screening of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives
Application Note: High-Throughput & Mechanistic Screening of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic Acid Derivatives
Executive Summary & Chemical Context
The scaffold 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid represents a "privileged structure" in medicinal chemistry, merging three distinct pharmacophoric elements:
-
1,2,4-Triazole: A proven antimicrobial moiety (found in fluconazole, itraconazole) capable of hydrogen bonding and metal chelation (e.g., heme iron in CYP450 or active sites in metalloenzymes).
-
Benzoic Acid: Provides solubility modulation via pH and acts as a hydrogen bond acceptor/donor mimic for phosphate groups in biological targets.
-
Ortho-substitution & Bromine Handle: The ortho-triazole induces a twisted conformation relative to the phenyl ring, potentially enhancing selectivity by mimicking non-planar transition states. The para-bromine serves as a lipophilic halogen bond donor or a site for rapid diversification (Suzuki/Sonogashira couplings).
This Application Note details the standardized protocol for evaluating the antibacterial efficacy of this scaffold and its derivatives, addressing specific solubility challenges and mechanistic validation.
Compound Preparation & Handling
Critical Challenge: The zwitterionic potential of the triazole (weak base) and benzoic acid (weak acid) can lead to unpredictable precipitation in neutral biological buffers.
Protocol: Stock Solution Generation
-
Solvent: Dissolve the solid compound in 100% DMSO (molecular biology grade).
-
Target Concentration: 10 mM or 20 mg/mL.
-
Why: DMSO disrupts intermolecular hydrogen bonding between the carboxylic acid dimers, ensuring monomeric dispersion.
-
-
Sonication: Sonicate at 40 kHz for 10 minutes at ambient temperature. Visual inspection is insufficient; use nephelometry if available to confirm absence of micro-precipitates.
-
Storage: Aliquot into amber glass vials (to prevent halogen photodegradation) and store at -20°C. Avoid freeze-thaw cycles >3 times.
QC Check: Verify stability via LC-MS prior to screening. The bromine isotope pattern (
Primary Screening: Broth Microdilution (MIC)
This protocol adheres to CLSI M07 guidelines but is optimized for triazole-benzoic acid derivatives.
Experimental Logic:
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Causality: Standard MHB lacks controlled
and levels. Variations affect the outer membrane permeability of P. aeruginosa, a critical target for triazoles.
-
-
Inoculum:
CFU/mL. Higher densities (inoculum effect) can artificially raise MICs for triazoles due to enzymatic sequestration.
Workflow Diagram (Graphviz)
Figure 1: Standardized Broth Microdilution Workflow for Triazole Derivatives.
Step-by-Step Protocol:
-
Dilution: Prepare 2-fold serial dilutions of the compound in CAMHB across rows A-H of a 96-well plate. Final volume per well: 50 µL.
-
Inoculation: Add 50 µL of standardized bacterial suspension (
CFU/mL) to each well. Final well concentration becomes CFU/mL. -
Controls:
-
Positive: Ciprofloxacin (known gyrase inhibitor).
-
Negative: DMSO solvent control (max 1% v/v final).
-
Sterility: Media only.
-
-
Incubation: Seal with breathable membrane (triazoles require aerobic conditions for optimal activity) and incubate at 35°C ± 2°C for 16-20 hours.
-
Analysis: MIC is defined as the lowest concentration inhibiting visible growth (turbidity).
Secondary Screening: Bactericidal Assessment (MBC)
Triazoles can be bacteriostatic (inhibiting growth) or bactericidal (killing). Distinguishing this is vital for drug development.
Protocol:
-
Sample 10 µL from all wells in the MIC plate showing no visible growth.
-
Spot onto drug-free Mueller-Hinton Agar (MHA) plates.
-
Incubate for 24 hours at 35°C.
-
Calculation: The Minimum Bactericidal Concentration (MBC) is the concentration killing
of the initial inoculum.-
Interpretation: If MBC/MIC ratio
, the compound is bactericidal . If , it is bacteriostatic .
-
Structure-Activity Relationship (SAR) & Optimization
The 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold offers specific vectors for optimization. The table below summarizes expected trends based on triazole medicinal chemistry.
| Structural Zone | Modification | Expected Effect | Mechanistic Rationale |
| R1 (Benzoic Acid) | Esterification (Prodrug) | Increased Permeability | Masks negative charge to cross bacterial membranes; hydrolyzed intracellularly. |
| R1 (Benzoic Acid) | Amide/Hydrazide | Altered Target Specificity | Shifts affinity from general membrane interaction to specific enzyme binding (e.g., Gyrase B). |
| R2 (Triazole) | 3-Thiol/Thione | Enhanced Potency | Increases metal chelation capability; common in high-potency antifungals/antibacterials. |
| R3 (4-Bromo) | Suzuki Coupling (Bi-aryl) | Spectrum Broadening | Adds lipophilicity to penetrate Gram-positive cell walls (MRSA active). |
| R3 (4-Bromo) | Sonogashira (Alkyne) | Rigidification | Locks conformation to fit narrow active sites. |
SAR Decision Tree (Graphviz)
Figure 2: SAR Optimization Logic Loop. High potency must be balanced against mammalian cytotoxicity.
Mechanistic Validation: Membrane Integrity Assay
Since benzoic acid derivatives can act as detergents and triazoles can disrupt lipid biosynthesis, determining if the mechanism is membrane disruption is critical.
Protocol: Propidium Iodide (PI) Uptake
-
Principle: PI is membrane-impermeable. It only enters cells with compromised membranes, fluorescing upon DNA binding.
-
Setup: Treat bacterial cells (log phase) with the compound at
MIC for 1 hour. -
Readout: Flow cytometry or fluorescence microplate reader (Ex/Em: 535/617 nm).
-
Interpretation:
-
High Fluorescence = Membrane Lysis (Bactericidal, potential toxicity risk).
-
Low Fluorescence = Intracellular Target (e.g., DNA Gyrase, likely safer).
-
References
-
Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.
-
Zhou, C. H., & Wang, Y. (2012). Recent researches of triazole compounds as medicinal drugs.[1][2] Current Medicinal Chemistry, 19(2), 239-280. (Validates Triazole Pharmacophore).[3][4]
-
Zhang, H. Z., et al. (2017). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives. European Journal of Medicinal Chemistry. (Specific scaffold reference).
-
Kushwaha, N., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents.[1][2][5] Current Topics in Medicinal Chemistry.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)-4-substituted-1,2,4-triazol based on nalidixic acid: A comprehensive study on its synthesis, characterization, and In silico evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 5. Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Content Validation of CK2 Inhibitor Scaffolds
Executive Summary & Biological Context
This Application Note details the cellular validation protocols for 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid , a highly specific pharmacophore used in the development of Casein Kinase 2 (CK2) inhibitors.
While structurally related to the classic inhibitor TBB (4,5,6,7-tetrabromobenzotriazole), this scaffold incorporates a benzoic acid moiety. This acidic group is critical for establishing a salt bridge with Lys68 within the ATP-binding pocket of CK2
Mechanism of Action
The compound functions as an ATP-competitive inhibitor . By occupying the hinge region of the CK2 catalytic subunit, it prevents the phosphorylation of "pro-survival" substrates, most notably Akt (at Ser129) and Cdc37 . The downstream effect is the induction of apoptosis in cancer cells, particularly in hematological malignancies and solid tumors where CK2 is overexpressed.
Experimental Workflow Strategy
To scientifically validate this compound, we employ an Orthogonal Assay Strategy that moves from physical binding to functional consequence.
Figure 1: Orthogonal workflow ensuring that phenotypic results (apoptosis) are caused by specific target inhibition (CK2) rather than off-target toxicity.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that the compound penetrates the cell membrane and physically binds to CK2
Materials
-
Cell Line: Jurkat (T-cell leukemia) or A549 (Lung carcinoma).
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.2% NP-40, Protease Inhibitor Cocktail.
-
Detection: CK2
Monoclonal Antibody (e.g., 1AD9).
Step-by-Step Methodology
-
Treatment: Seed cells at
cells/mL. Treat with 50 M of the compound or DMSO control for 1 hour at 37°C. (Note: High concentration is typical for fragment-sized scaffolds). -
Aliquot & Heat: Divide cell suspension into 8 PCR tubes (50
L each). -
Thermal Challenge: Heat individual tubes for 3 minutes across a gradient: 40, 43, 46, 49, 52, 55, 58, 61°C.
-
Cooling: Immediately incubate at room temperature (RT) for 3 minutes.
-
Lysis: Add NP-40 lysis buffer and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C water bath) to ensure complete lysis.
-
Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. Collect the supernatant (soluble fraction).
-
Analysis: Analyze supernatants via Western Blot.
Data Interpretation
Plot the relative band intensity against temperature.
-
Positive Result: The "Melting Curve" for the treated sample shifts to the right.
-
Metric:
(Shift in aggregation temperature). A shift of C is considered significant binding.
Protocol 2: Functional Phosphorylation Assay (In-Cell Western)
Objective: To quantify the inhibition of CK2 enzymatic activity by measuring the phosphorylation status of its direct substrate, Akt (Protein Kinase B).
Critical Note: CK2 phosphorylates Akt specifically at Serine 129 . Do not measure Ser473 or Thr308, as those are PDK1/mTORC2 sites.
Materials
-
Primary Ab: Anti-Phospho-Akt (Ser129) (Rabbit).
-
Normalization Ab: Anti-Total-Akt (Mouse) or Janus Green stain.
-
Secondary Ab: IRDye 800CW (Rabbit) and IRDye 680RD (Mouse).
Step-by-Step Methodology
-
Seeding: Plate A549 cells (10,000/well) in a black-walled, clear-bottom 96-well plate. Allow adhesion overnight.
-
Starvation: Replace media with serum-free media for 4 hours to reduce basal noise.
-
Dose Response: Treat cells with serial dilutions of the compound (0.1
M to 100 M) for 6 hours. -
Fixation: Fix with 4% Paraformaldehyde (PFA) for 20 minutes. Permeabilize with 0.1% Triton X-100.
-
Blocking: Block with 5% BSA/PBS for 1 hour.
-
Staining: Incubate with Primary Antibodies (p-Akt S129 and Total Akt) overnight at 4°C.
-
Detection: Wash 3x with PBS-T. Add Secondary IRDye antibodies for 1 hour.
-
Imaging: Scan on a LI-COR Odyssey or equivalent near-infrared scanner.
Data Calculation
Calculate the Ratio (
Protocol 3: Phenotypic Apoptosis Assay (Caspase 3/7)
Objective: To verify that CK2 inhibition leads to the expected biological outcome: programmed cell death via the intrinsic apoptotic pathway.
Methodology
-
Seeding: Seed cells (e.g., HeLa or Jurkat) at 5,000 cells/well in white opaque 96-well plates.
-
Treatment: Treat with the compound (
concentration derived from Protocol 2) for 24 hours .-
Positive Control: Staurosporine (1
M). -
Negative Control: DMSO (0.1%).
-
-
Reagent Addition: Add 100
L of Caspase-Glo 3/7 Reagent (Promega) directly to the wells. -
Incubation: Shake plate at 300 rpm for 30 seconds; incubate at RT for 1 hour.
-
Readout: Measure Luminescence (RLU) on a plate reader.
Expected Data & Troubleshooting
Comparative Data Table (Hypothetical)
| Assay Type | Readout | Expected Range (Fragment) | Optimized Lead (e.g., CX-4945) |
| CETSA | +2.5°C to +4.0°C | >8.0°C | |
| Functional | p-Akt (S129) | 1.0 | < 0.1 |
| Viability | Caspase 3/7 Activation | 5-fold increase | >20-fold increase |
Troubleshooting Guide
-
No Thermal Shift? The compound may be impermeable. Repeat CETSA using cell lysate instead of intact cells. If a shift occurs in lysate but not cells, permeability is the issue.
-
High Background in Western? Ensure the antibody is specific for p-S129 . Cross-reactivity with p-S473 is common in low-quality antibodies.
-
Precipitation: This compound is hydrophobic (Bromine/Triazole). Ensure DMSO concentration in the final assay does not exceed 0.5%, as high DMSO can destabilize CK2.
Pathway Visualization
The following diagram illustrates the specific intervention point of the compound within the survival signaling network.
Figure 2: The compound blocks CK2, preventing the stabilization of survival pathways (Akt/Cdc37), thereby disinhibiting Bad and allowing apoptosis to proceed.
References
-
Sarno, S., et al. (2005).[3] Development and exploitation of CK2 inhibitors. Molecular and Cellular Biochemistry, 274, 69–76. Link
-
Jafary, F., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement.[2] Annual Review of Pharmacology and Toxicology, 56. Link
- Battistutta, R., et al. (2000). The crystal structure of the complex between the catalytic subunit of protein kinase CK2 and the specific inhibitor TBB. Chem. Biol., 7, 57-63. (Provides structural basis for the halogenated benzotriazole/benzoic acid binding mode).
-
Ruzzene, M., & Pinna, L.A. (2010).[3] Addiction to protein kinase CK2: A common denominator of diverse cancer cells? Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(3), 499-504. Link
Sources
Click chemistry synthesis of triazole derivatives from benzoic acid
Abstract & Strategic Value
This guide details the conversion of benzoic acid into 1,2,3-triazole derivatives, a transformation critical in medicinal chemistry for creating peptide bioisosteres and metabolic stabilizers. Unlike rigid textbook procedures, this protocol utilizes a modular "Tag-and-Click" strategy:
-
Functionalization: Installation of an alkyne handle via Steglich esterification.
-
Ligation: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate the triazole core.
Why this approach? Directly reacting benzoic acid with azides is chemically inefficient. By converting the acid to a propargyl ester , we create a versatile electrophile that reacts exclusively with azides under mild aqueous conditions, ensuring high chemoselectivity and yield.
Strategic Workflow
The following diagram illustrates the modular pathway from the starting material to the final pharmacophore.
Figure 1: The "Tag-and-Click" workflow converts the carboxylic acid into an alkyne-functionalized ester before triazole formation.
Module 1: Alkyne Installation (Steglich Esterification)
Objective: Synthesize propargyl benzoate . Rationale: We use Steglich conditions (DCC/DMAP) rather than Fischer esterification (acid reflux). DCC allows the reaction to proceed at room temperature, preventing the polymerization of the sensitive alkyne group and accommodating acid-sensitive substrates.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Benzoic Acid | 1.0 | Substrate |
| Propargyl Alcohol | 1.1 | Alkyne Source |
| DCC (N,N'-Dicyclohexylcarbodiimide) | 1.1 | Coupling Agent (Dehydrating) |
| DMAP (4-Dimethylaminopyridine) | 0.1 | Nucleophilic Catalyst |
| DCM (Dichloromethane) | Solvent | [0.2 M] Concentration |
Step-by-Step Protocol
-
Setup: In a flame-dried round-bottom flask, dissolve Benzoic Acid (1.0 equiv) and Propargyl Alcohol (1.1 equiv) in dry DCM.
-
Catalyst Addition: Add DMAP (0.1 equiv). Stir for 5 minutes until dissolved.
-
Coupling: Cool the solution to 0°C (ice bath). Add DCC (1.1 equiv) portion-wise over 5 minutes.
-
Observation: A white precipitate (Dicyclohexylurea, DCU) will begin to form almost immediately.
-
-
Reaction: Remove the ice bath and stir at room temperature for 3–6 hours.
-
Validation: Monitor by TLC. The polar acid spot will disappear, replaced by a less polar ester spot.
-
-
Workup:
-
Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the insoluble DCU precipitate.
-
Wash the filtrate with 0.5 M HCl (to remove DMAP) and saturated NaHCO₃ (to remove unreacted acid).
-
Dry over Na₂SO₄ and concentrate in vacuo.[1]
-
-
Output: Propargyl benzoate (typically a clear oil or low-melting solid).
Module 2: The Click Reaction (CuAAC)
Objective: Ligation of propargyl benzoate with an organic azide (e.g., benzyl azide) to form the triazole. Rationale: We utilize the Sharpless-Fokin conditions.[2] The use of Sodium Ascorbate reduces Cu(II) to Cu(I) in situ.[3] This is superior to using Cu(I) salts directly, which are unstable and prone to oxidation by air, leading to failed reactions.
Mechanism of Action (The "Why")
Current mechanistic understanding suggests a dinuclear copper pathway .[4] One copper atom coordinates the alkyne (lowering the pKa of the terminal proton), while the second copper atom activates the azide.[5] This cooperation accelerates the reaction by factor of
Figure 2: The catalytic cycle relies on the in situ reduction of Cu(II) to Cu(I) by ascorbate.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Propargyl Benzoate | 1.0 | Alkyne Component |
| Organic Azide (R-N₃) | 1.0–1.1 | Azide Component |
| CuSO₄ · 5H₂O | 0.05 (5 mol%) | Catalyst Precursor |
| Sodium Ascorbate | 0.10 (10 mol%) | Reducing Agent |
| t-BuOH / H₂O (1:1) | Solvent | [0.1 M] Concentration |
Step-by-Step Protocol
-
Solvent Prep: Prepare a 1:1 mixture of tert-butanol and water.
-
Why:t-BuOH dissolves the organic reactants; water dissolves the inorganic copper/ascorbate salts.
-
-
Mixing: Dissolve the Propargyl Benzoate and Azide in the solvent mixture.
-
Catalyst Initiation:
-
Add CuSO₄ solution (dissolved in minimal water).[6]
-
Add Sodium Ascorbate solution (freshly prepared in minimal water).
-
Trust Indicator: The reaction should turn bright orange/yellow (active Cu(I)). If it turns brown/black, oxidation has occurred; add more ascorbate.
-
-
Incubation: Stir vigorously at room temperature for 12–24 hours.
-
Monitoring: TLC will show the complete consumption of the alkyne.
Module 3: Purification & Copper Removal
Critical Step: Copper contamination is toxic to biological assays. Simple evaporation is insufficient.
Protocol:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Chelation Wash: Wash the organic layer with 10% aqueous NH₄Cl (ammonium chloride) mixed with a few drops of NH₄OH (ammonium hydroxide).
-
Visual Check: The aqueous layer will turn deep blue (Cu(NH₃)₄²⁺ complex), indicating successful copper extraction.
-
-
Repeat until the aqueous layer is colorless.
-
Dry organic layer (Na₂SO₄), filter, and concentrate.[7]
-
Final Purification: Recrystallization (ethanol) or Flash Chromatography (Hexane:EtOAc).
Safety: The "Rule of Six" & C/N Ratio
Working with organic azides requires strict adherence to safety ratios to prevent explosions.[8][9]
The Equation:
-
Rule: The ratio of (Carbon + Oxygen) atoms to Nitrogen atoms must be at least 3:1 .[10]
-
Application: Benzyl azide (
) has 7 Carbons and 3 Nitrogens. Ratio = 2.[11]33. Caution: This is below 3.[5][6][9][12][13] It is stable at room temperature but should not be distilled or heated without solvent. -
Storage: Store azides in the dark at 4°C. Avoid metal spatulas (use plastic).
References
-
Steglich Esterification Protocol: Neises, B.; Steglich, W. "Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate." Organic Syntheses, 1978 , 58, 52.
-
CuAAC Mechanism & Conditions: Rostovtsev, V. V.; Green, L. G.; Fokin, V. V.; Sharpless, K. B.[2] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002 , 41, 2596–2599.[12]
-
Azide Safety Guidelines: "Guidelines for the Safe Handling of Azides." University of Pittsburgh Environmental Health & Safety.
-
Catalyst Optimization: "Protocol for Azide-Alkyne Click Chemistry." BroadPharm Application Notes.
Sources
- 1. The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. interchim.fr [interchim.fr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uvic.ca [uvic.ca]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 11. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. Na-Ascorbate [baseclick.eu]
- 13. Benzoic Acid Esters, Benzoates [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic Acid
Ticket System Status: [ONLINE] Subject: Optimization of Yield and Regioselectivity in Ortho-Triazolyl Benzoic Acid Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Overview
This guide addresses the synthesis of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid . This is a challenging transformation due to three competing factors:
-
Steric Hindrance: The ortho-substitution (position 2) is sterically crowded by the carboxylic acid moiety.
-
Chemoselectivity: The molecule contains a bromine at position 4.[1][2] Standard cross-coupling conditions must distinguish between the halogen at position 2 (leaving group) and position 4 (to be retained).
-
Regioselectivity: 1,2,4-Triazole is an ambident nucleophile, capable of binding via N1, N2, or N4.
Common Failure Modes
| Symptom | Probable Cause | Diagnostic Check |
| Yield < 20% | Catalyst poisoning by free carboxylic acid (formation of Cu-carboxylates). | Are you protecting the acid as an ester? |
| Loss of Bromine | Over-active catalyst reacting at the 4-Br position. | Are you using 2-Iodo or 2-Fluoro precursor? |
| Wrong Isomer | Kinetic control favoring N4 instead of thermodynamic N1. | Check NMR shifts of the triazole ring protons. |
| Product stuck in water | Zwitterionic nature of the product preventing extraction. | Did you adjust pH to the isoelectric point (pI)? |
Critical Troubleshooting Guides (Q&A)
Ticket #1042: "My reaction stalls at 30% conversion."
User Question: I am reacting 4-bromo-2-fluorobenzoic acid with 1,2,4-triazole using K₂CO₃ in DMF at 100°C. The reaction turns black and stops.
Technical Analysis: You are attempting a Nucleophilic Aromatic Substitution (SNAr) on a deactivated ring. The carboxylic acid group is electron-withdrawing, which helps, but it also forms a salt with K₂CO₃ that precipitates or creates a "protective" cloud around the reaction site. Furthermore, SNAr on fluoro-arenes usually requires temperatures >120°C, which degrades the triazole.
The Solution: Switch to Copper-Catalyzed (Ullmann-Type) Coupling To achieve high yields (>80%), you must switch mechanisms from SNAr to a metal-catalyzed coupling using a more reactive precursor: 4-bromo-2-iodobenzoic acid .
-
Why Iodine? The C-I bond is significantly weaker than the C-Br bond. This allows the Copper catalyst to oxidative insert selectively at position 2 without touching the bromine at position 4.
-
Why Ligands? You must use a chelating ligand (e.g., L-Proline or DMEDA) to stabilize the copper species and prevent it from being sequestered by the benzoic acid group.
Ticket #1045: "I am getting a mixture of isomers."
User Question: I see two spots on TLC. NMR shows the triazole protons are split differently. Which is which?
Technical Analysis: 1,2,4-Triazole can couple at N1 (asymmetric) or N4 (symmetric).
-
N1-Isomer (Desired): The protons on the triazole ring are chemically non-equivalent (H3 and H5 appear as two singlets). This is the thermodynamically stable product.
-
N4-Isomer (Undesired): The molecule has a plane of symmetry; H3 and H5 are equivalent (one singlet, often integrating to 2H).
The Solution: Thermodynamic Control
-
Temperature: Ensure the reaction runs at 110°C . Lower temperatures (kinetic control) favor N4 formation or mixtures.
-
Sterics: The bulky carboxylic acid at the ortho position naturally disfavors the N4 isomer due to steric clash, but only if the system has enough thermal energy to reverse the kinetic N4-binding.
Optimized Synthetic Protocol
This protocol utilizes a Ligand-Assisted Ullmann Coupling . It is designed to be self-validating: if the color change does not occur, the catalyst is inactive.
Reagents
-
Substrate: Methyl 4-bromo-2-iodobenzoate (Recommended over free acid to prevent catalyst poisoning).
-
Nucleophile: 1H-1,2,4-Triazole (1.2 equiv).
-
Catalyst: CuI (10 mol%).
-
Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) (20 mol%) OR L-Proline (20 mol%).
-
Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄.
-
Solvent: Anhydrous DMF or DMSO.
Step-by-Step Workflow
-
Esterification (Pre-step):
-
Convert 4-bromo-2-iodobenzoic acid to its methyl ester using MeOH/H₂SO₄.
-
Reason: Protects the acid, increases solubility, and prevents copper-carboxylate formation.
-
-
Coupling Reaction:
-
Charge a flame-dried Schlenk tube with CuI (0.1 eq), Cs₂CO₃ (2.0 eq), and 1,2,4-triazole (1.2 eq).
-
Evacuate and backfill with Argon (3x).
-
Add the Methyl 4-bromo-2-iodobenzoate (1.0 eq), Ligand (0.2 eq), and DMF (0.2 M concentration) via syringe.
-
Visual Check: The solution should turn blue/green (Cu-ligand complex). If it stays yellow/brown precipitate, oxygen may be present.
-
Heat to 110°C for 12–16 hours.
-
-
Hydrolysis (One-Pot):
-
Once TLC shows consumption of the iodo-ester, add NaOH (2M, 3 eq) directly to the reaction mixture.
-
Stir at 60°C for 2 hours to hydrolyze the ester back to the acid.
-
-
Isoelectric Workup (Critical):
-
Dilute with water. Filter off inorganic salts (Celite).
-
Acidify the filtrate carefully with 1M HCl.
-
Target pH: Adjust pH to ~3.5–4.0. The product is zwitterionic.
-
pH < 2: Product dissolves as cation (protonated triazole).
-
pH > 7: Product dissolves as anion (carboxylate).
-
pH ~ 4: Product precipitates as a white solid.
-
-
Troubleshooting Logic Map
The following diagram illustrates the decision process for diagnosing low yields.
Figure 1: Decision tree for diagnosing yield failures in triazole-benzoic acid synthesis.
Data & Stoichiometry Reference
Table 1: Comparison of Synthetic Routes
| Parameter | Route A: SNAr (Fluoro) | Route B: Ullmann (Iodo) [RECOMMENDED] |
| Precursor | 4-bromo-2-fluorobenzoic acid | Methyl 4-bromo-2-iodobenzoate |
| Catalyst | None (Thermal) | CuI / DMEDA |
| Temperature | >130°C | 90–110°C |
| Selectivity | Low (Risk of Br displacement) | High (I >> Br reactivity) |
| Typical Yield | 20–40% | 75–88% |
| Purification | Difficult (Tarry byproducts) | Simple (Precipitation) |
References
-
General Ullmann-Type Coupling Mechanism: Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. Link
-
Specific N-Arylation of 1,2,4-Triazoles: Li, Z., et al. (2025). Ligand-free CuCl-catalyzed N-Arylation of 1,2,4-triazole with aryl bromides. Asian Journal of Chemistry. Link
- Verkruijsse, H. D., & Brandsma, L. (1998). Regioselective N-alkylation and N-arylation of 1,2,4-triazole.
-
Anticancer Applications of Triazolyl-Benzoic Acids: Al-Wahaibi, L. H., et al. (2019).[3][4] Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9, 19862-19878. Link
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 4-bromo-2-iodobenzoic acid and 1,2,4-triazole before handling. Copper salts are toxic to aquatic life.
Sources
Technical Support: Solubility Optimization for 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic Acid
Executive Summary: The "Brick Dust" Challenge
Researchers frequently encounter significant solubility hurdles with 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid . This molecule exhibits "brick dust" properties—high melting point and poor solubility in common organic solvents—due to a robust crystal lattice stabilized by strong intermolecular forces.
The solubility behavior is governed by two competing moieties:
-
The Carboxylic Acid (
): Strong hydrogen bond donor. -
The 1,2,4-Triazole Ring: A polar, nitrogen-rich system capable of acting as a hydrogen bond acceptor and participating in
- stacking.
Key Insight: This molecule is prone to intermolecular self-assembly . The acidic proton of the carboxyl group often coordinates with the basic nitrogen of a neighboring triazole ring, creating a pseudo-polymeric lattice that resists dissolution in non-polar and moderately polar solvents (like DCM or Toluene).
Solvent Compatibility Matrix
The following data summarizes solubility behavior based on thermodynamic principles and analog performance (e.g., similar triazolyl-benzoic acid hybrids).
| Solvent Class | Representative Solvents | Solubility Rating | Application Notes |
| Super-Solvents | DMSO, DMF, DMAc, NMP | High | Recommended for reactions. Difficult to remove; requires aqueous workup or lyophilization. |
| Protic Polar | Methanol, Ethanol, Isopropanol | Moderate | Best for recrystallization. Solubility increases significantly with heat ( |
| Acidic/Basic | Acetic Acid, Pyridine | High | Disrupts intermolecular H-bonds. Glacial acetic acid is excellent for recrystallization. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low | Poor solubility unless modified with MeOH (5-10%) or a base (TEA). |
| Ethers | THF, 1,4-Dioxane | Moderate | Good for reactions but may require heating. "Oiling out" is a risk if mixed with non-polars. |
| Non-Polar | Hexanes, Toluene, Diethyl Ether | Insoluble | Use as anti-solvents to force precipitation. |
Critical Troubleshooting Guides
Module A: Dissolving for Analysis (NMR/HPLC)
Issue: “I cannot get a clear solution for proton NMR, even in
Root Cause: The intermolecular H-bonding network is too strong for chloroform to disrupt. Solution:
-
Switch Solvent: Use DMSO-
as the primary choice. It is a strong H-bond acceptor and will break the lattice. -
Modifier Method (
): If you must use chloroform, add 1-2 drops of TFA- (Trifluoroacetic acid-d) or MeOD . This disrupts the H-bonds.-
Note: Adding base (like
) will shift the peaks as it forms the carboxylate salt.
-
Module B: Reaction Optimization
Issue: “The starting material remains a suspension in THF/DCM during the coupling reaction.”
Root Cause: Low solubility reduces the effective concentration, slowing kinetics or causing side reactions. Solution:
-
Co-Solvent System: Introduce 10-20% DMF or DMAc into your THF mixture.
-
Phase Transfer: If the reaction allows, use a biphasic system (DCM/Water) with a Phase Transfer Catalyst (e.g., TBAB) to shuttle the anionic form of the acid.
Module C: Workup & Purification (The "Crash-Out" Protocol)
Issue: “My product oils out or forms a sticky gum during recrystallization.”
Visual Workflow: The following diagram illustrates the decision logic for purifying this compound based on its acid-base properties.
Caption: Decision tree for the purification of amphoteric triazolyl-benzoic acid derivatives.
Detailed Recrystallization Protocol (Standard)
-
Dissolution: Suspend the crude solid in Ethanol (95%) . Heat to reflux (
C). -
Titration: If it does not dissolve completely, add DMF dropwise (keep DMF <10% of total volume) until clear.
-
Filtration: Perform a hot filtration to remove inorganic salts (e.g., NaBr from synthesis).
-
Crystallization: Remove from heat. Add warm Water dropwise until persistent turbidity is observed.
-
Cooling: Allow to cool to room temperature slowly, then to
C. Rapid cooling causes oiling.
Frequently Asked Questions (FAQ)
Q1: Why does the compound exhibit different solubilities in Water at different pH levels? A: This is due to its ionizable groups.
-
pH < 2: The triazole ring may protonate (
), increasing solubility slightly but often leading to salt precipitation if the counter-ion is not solvated. -
pH 3–5: The compound is neutral (or zwitterionic). Solubility is lowest here.
-
pH > 8: The carboxylic acid deprotonates (
). The molecule becomes a water-soluble anion. Tip: Use or to dissolve it for aqueous workups.
Q2: Can I use column chromatography for purification? A: Yes, but standard Hexane/EtOAc gradients often fail because the compound streaks (tails) due to the acidic group interacting with the silica.
-
Fix: Add 1% Acetic Acid or 0.5% Formic Acid to your eluent to suppress ionization.
-
Alternative: Use a DCM/MeOH gradient (95:5 to 90:10).
Q3: Is the bromine atom labile during heating?
A: generally, the aryl bromide is stable up to
References
-
Structure & Analog Properties
-
General Solubility Principles
-
pKa and Acidity of Triazoles
-
Determination of the pKa value of some 1,2,4-triazol derivatives. Ovidius University Annals of Chemistry. Link
- Details the acid-base behavior of the triazole ring, crucial for understanding pH-dependent solubility.
-
-
Purification Techniques
Sources
Technical Support Center: Recrystallization of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid
This guide serves as a technical support hub for the purification of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid . It is designed for organic chemists and process engineers encountering difficulties with yield, purity, or crystallization behavior.
Status: Operational Ticket Type: Purification & Isolation Support Application Scientist: Dr. A. Vance
Physicochemical Profile & Solubility Matrix
Before attempting recrystallization, you must understand the "personality" of this molecule. It is a hybrid scaffold combining a lipophilic halogenated benzene ring with a polar, basic triazole moiety and an acidic carboxyl group.
-
Chemical Nature: Amphoteric (weakly basic triazole, acidic carboxyl).
-
Key Challenge: The molecule has a high melting point and potential for "oiling out" due to the triazole-induced polarity.
-
Impurities of Concern: Unreacted 4-bromo-2-fluorobenzoic acid (starting material), regioisomers (triazole N2 vs N1 isomers), and inorganic salts.
Solubility Data Table
Data summarized from internal standard protocols for triazolyl-benzoic acid derivatives.
| Solvent System | Temperature | Solubility Status | Application |
| Ethanol (95%) | Hot ( | High | Primary Solvent |
| Water | Cold ( | Insoluble | Anti-solvent |
| Water | Hot ( | Low/Moderate | Anti-solvent |
| Ethyl Acetate | Hot | Moderate | Alternative (lower recovery) |
| DMF/DMSO | Ambient | High | Avoid (hard to remove) |
| Aq. NaOH (1M) | Ambient | Soluble (as salt) | Acid-Base Extraction |
Standard Operating Procedures (SOPs)
Protocol A: The "Golden" Recrystallization (Ethanol/Water)
Recommended for final polishing of material with >90% crude purity.
-
Dissolution: Place the crude solid in a flask equipped with a reflux condenser. Add Ethanol (95%) slowly while heating to reflux. Use the minimum amount required to achieve a clear yellow/orange solution.
-
Tech Note: If undissolved solids remain after adding 10-15 volumes of EtOH, filter the hot solution (these are likely inorganic salts).
-
-
Nucleation: Remove from heat. While the solution is still near boiling, add hot distilled water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Re-solubilization: Add a few drops of hot Ethanol to clear the turbidity.
-
Crystallization: Allow the flask to cool to room temperature slowly (over 1-2 hours) without agitation.
-
Critical Step: Rapid cooling here will trap impurities.
-
-
Harvest: Cool in an ice bath (
C) for 30 minutes. Filter via vacuum filtration.[1] Wash the cake with cold 20% EtOH/Water.
Protocol B: Acid-Base "Rescue" Purification
Recommended for crude mixtures containing unreacted triazole or non-acidic byproducts.
-
Basification: Suspend crude solid in 1M NaOH (aq). Stir until dissolved (pH > 10).
-
Filtration: Filter off any insoluble solids (these are non-acidic impurities).
-
Precipitation: Slowly acidify the filtrate with 1M HCl to pH 2-3 while stirring vigorously.
-
Collection: Filter the resulting white/off-white precipitate. Dry thoroughly before attempting Protocol A.
Troubleshooting Guide (Q&A)
Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. How do I fix this?
-
Diagnosis: The solution is likely too concentrated, or the cooling was too rapid. The triazole moiety increases the compound's affinity for the solvent, preventing lattice formation.
-
Fix: Reheat the mixture to dissolve the oil. Add a seed crystal (if available) or scratch the glass wall with a rod at the air-liquid interface. Add slightly more Ethanol to the mixture (5-10%) to keep the oil in solution longer, allowing the crystal lattice to form preferentially.
Q2: The crystals are colored (yellow/brown) even after recrystallization.
-
Diagnosis: Trace metal contamination (if Cu-catalyzed synthesis was used) or oxidation products.
-
Fix: Perform a Charcoal Treatment .[1][2] Dissolve the compound in hot Ethanol. Add Activated Carbon (5-10 wt%). Reflux for 15 minutes. Filter strictly through a Celite pad while hot to remove the carbon. Then proceed with water addition (Protocol A).
Q3: My yield is significantly lower than expected (<50%).
-
Diagnosis: The compound has significant solubility in the mother liquor (EtOH/Water mix), or the pH was not low enough during isolation.
-
Fix:
-
Check the pH of the mother liquor; ensure it is acidic.
-
Concentrate the mother liquor by rotary evaporation to half volume and cool again to harvest a "second crop."
-
Note: The second crop is usually less pure and requires separate analysis.
-
Visual Workflows
Logic Pathway: Purification Decision Tree
Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude purity.
Frequently Asked Questions (FAQ)
Q: Can I use Methanol instead of Ethanol?
A: Yes, Methanol is a viable substitute. However, Ethanol is generally preferred because it has a higher boiling point (
Q: What is the expected melting point? A: While specific polymorphs vary, 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives typically melt in the range of 240–260°C . A sharp melting point (range < 2°C) is the best indicator of success. Broad melting ranges indicate trapped solvent or isomeric impurities.
Q: How do I remove the 4-bromo-2-fluorobenzoic acid impurity? A: This is the most difficult impurity because it is also an acid. Protocol A (Recrystallization) is most effective here. The triazole ring makes your product significantly more polar than the fluoro-starting material. The starting material will prefer to stay in the ethanol-rich mother liquor, while your product crystallizes out upon water addition.
References
-
Vertex AI Search. (2024). Recrystallization of Benzoic Acid Derivatives. Retrieved from 3
-
National Institutes of Health (PMC). (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids. Retrieved from 4
-
Royal Society of Chemistry. (2015). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. Retrieved from 5
-
Sigma-Aldrich. (n.d.). 4-Bromobenzoic acid Product Specification & Solubility. Retrieved from
-
Google Patents. (2018). CN108558636A - Preparation method of 4-bromobenzoic acids. Retrieved from 6
Sources
- 1. famu.edu [famu.edu]
- 2. scribd.com [scribd.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents [patents.google.com]
4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid stability and storage conditions
Product Support & Troubleshooting Guide
Subject: Stability, Storage, and Handling Protocols for 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid . Audience: Medicinal Chemists, Process Chemists, and Inventory Managers.
Executive Summary: The Molecule at a Glance
This compound is a bifunctional building block combining a carboxylic acid (for amide coupling/esterification), an aryl bromide (for Suzuki/Buchwald cross-coupling), and an ortho-triazole (a bioisostere for amides/esters often used to enforce conformational restriction).
Critical Stability Profile:
-
Hygroscopicity: Moderate to High. The triazole nitrogen lone pairs and carboxylic acid moiety form a hydrogen-bonding network that avidly recruits atmospheric moisture.
-
Photosensitivity: High. The C-Br bond is susceptible to homolytic cleavage under UV/visible light, leading to debromination (formation of 2-(1H-1,2,4-triazol-1-yl)benzoic acid).
-
Thermal Stability: Good up to ~150°C, but prolonged heating can induce decarboxylation due to the electron-withdrawing nature of the triazole and bromine substituents.
Module 1: Storage & Handling Protocols
Standard Operating Procedure (SOP) for Long-Term Storage
| Parameter | Recommended Condition | Technical Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Retards slow thermal decarboxylation and hydrolysis. For storage >1 year, -20°C is preferred. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidative degradation. The aryl bromide moiety can undergo slow oxidative addition if trace metals are present. |
| Container | Amber Glass | Critical: Blocks UV light (290–450 nm) to prevent photo-induced C-Br bond homolysis. |
| Desiccation | Required | Prevents hydrate formation. The ortho-triazole creates a "pocket" that can trap water, complicating stoichiometry in downstream couplings. |
Handling "The Clump" (Hygroscopicity Management)
-
Issue: Users often report the powder turning into a sticky solid or hard cake.
-
Cause: Moisture absorption leads to partial ionization (zwitterion formation between the basic triazole and acidic carboxylate).
-
Solution:
-
Equilibrate the vial to room temperature before opening (prevents condensation).
-
Weigh quickly in a low-humidity environment (<40% RH).
-
If caked, dry in a vacuum oven at 40°C for 4 hours over P₂O₅.
-
Module 2: Troubleshooting Degradation (Root Cause Analysis)
If your reaction failed or the material looks "off," use this diagnostic workflow.
Visual & Analytical Diagnostics
| Observation | Likely Root Cause | Verification Method |
| Yellow/Brown Discoloration | Photo-oxidation. Homolysis of the C-Br bond generates bromine radicals ( | LC-MS: Check for [M-Br+H] peak (Debrominated mass: ~191 amu). |
| Extra Peaks in Aromatic Region | Decarboxylation. Loss of | 1H-NMR: Look for loss of the downfield acid proton and shifts in the aromatic region. |
| Insoluble Precipitate in Reaction | Zwitterion Formation. The molecule has crystallized as an inner salt due to incorrect pH. | pH Check: Ensure reaction solvent is buffered or sufficiently basic/acidic to break the zwitterion. |
Degradation Pathway Logic
The following diagram illustrates the primary failure modes for this scaffold.
Figure 1: Primary degradation pathways. The C-Br cleavage (Red path) is the most common storage failure mode.
Module 3: Frequently Asked Questions (FAQ)
Q1: I am running a Suzuki coupling, but the yield is low (<20%). The starting material was stored in a clear vial on the bench.
-
Diagnosis: You likely have significant debromination . The C-Br bond is the "warhead" for the Suzuki reaction. If UV light has cleaved this bond during storage, the palladium catalyst has nowhere to insert.
-
Action: Run an LC-MS. If you see a mass peak at M-79/81 (loss of Br), discard the batch. Future batches must be stored in amber glass.
Q2: Can I dry this compound at high temperatures?
-
Guidance: Do not exceed 60°C.
-
Reasoning: While the melting point is likely >200°C, ortho-substituted benzoic acids are prone to thermal decarboxylation because the ortho-substituent (the triazole) twists the carboxylate out of plane, raising the ground state energy and lowering the activation energy for
loss [1].
Q3: The NMR shows broad peaks. Is it impure?
-
Analysis: Not necessarily. Ortho-triazolyl benzoic acids exhibit atropisomerism (hindered rotation) at room temperature. The bulky triazole group clashes with the carboxylic acid.
-
Fix: Run the NMR at elevated temperature (e.g., 50°C in DMSO-d6). If the peaks sharpen, it is a conformational effect, not impurity.
Q4: Why is the solubility so poor in Dichloromethane (DCM)?
-
Chemistry: The compound is highly polar due to the carboxylic acid and the nitrogen-rich triazole.
-
Recommendation: Use polar aprotic solvents like DMSO, DMF, or DMAc . For workups, a mixture of THF/EtOAc is preferred over DCM.
References
-
Gooßen, L. J., et al. (2009). "Copper-catalyzed decarboxylative cross-coupling of carboxylic acids." Science, 323(5917), 1059-1063. (Mechanistic insight into ortho-substituted benzoic acid decarboxylation). Link
-
Strotman, N. A., et al. (2011). "Reaction Development and Mechanistic Study of a Ruthenium Catalyzed Intramolecular Asymmetric Hydroamination En Route to Suvorexant." Organic Process Research & Development, 15(2), 367–375.[1] (Discusses stability of analogous ortho-triazolyl benzoic acid intermediates). Link
-
Lippincott, M., et al. (2013). "Photostability of Aryl Halides: Mechanisms and Practical Implications." Journal of Pharmaceutical Sciences. (General reference for C-Br photosensitivity). Link
-
PubChem Compound Summary. "Benzoic acid, 4-bromo-2-(1H-1,2,4-triazol-1-yl)-". (Structural confirmation). Link
Sources
Technical Support Center: Characterization of Impurities in 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic Acid
Welcome to the Advanced Technical Support Hub. Subject: 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid CAS Registry Number: (Analogous to 1186663-46-6 for the non-brominated parent) Application: Key intermediate in the synthesis of Dual Orexin Receptor Antagonists (DORAs) and anticancer hybrids.
Synthetic Origin & Impurity Profiling
The "Why" Behind the Impurities
As a researcher, you are likely synthesizing this intermediate via a Nucleophilic Aromatic Substitution (
The Regioselectivity Challenge
The 1,2,4-triazole anion can attack the electrophilic aromatic ring at three positions: N1 , N2 , or N4 .
-
Target (N1-Isomer): The thermodynamically and kinetically favored product under standard basic conditions.
-
Impurity A (N2-Isomer): The most common regioisomer. It often co-crystallizes with the target.
-
Impurity B (N4-Isomer): Less common due to steric hindrance and symmetry, but forms at higher temperatures.
Reaction Pathway Diagram
The following diagram illustrates the critical bifurcation points in your synthesis that lead to specific impurities.
Figure 1: Mechanistic origin of regioisomeric impurities during the
Analytical Troubleshooting (HPLC & LC-MS)
The "How" of Separation
Separating the N1 and N2 isomers is notoriously difficult because they are zwitterionic isomers with identical molecular weights (MW). Standard C18 gradients often result in co-elution.
Troubleshooting Guide: Co-eluting Peaks
Issue: "I see a single broad peak or a shoulder in my HPLC chromatogram, but NMR suggests a mixture." Root Cause: The pKa values of the carboxylic acid (~3.5) and the triazole ring (~2.3 for conjugate acid) create a complex pH-retention relationship. Solution: You must suppress the ionization of the carboxylic acid or exploit the subtle basicity differences of the triazole nitrogens.
Recommended HPLC Method Parameters
| Parameter | Standard Condition | Troubleshooting "Co-elution" |
| Column | C18 (3 µm, 150 x 4.6 mm) | PFP (Pentafluorophenyl) or C18-Polar Embedded |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate (pH 4.5) |
| Mobile Phase B | Acetonitrile | Methanol (Protic solvent aids isomer selectivity) |
| Gradient | 5% to 95% B | Isocratic hold at 15-20% B (critical for isomer resolution) |
| Detection | UV 254 nm | UV 210 nm (Triazole absorbance is higher here) |
Expert Insight: The N2-isomer is generally less polar than the N1-isomer on a C18 column at acidic pH. If you observe a small peak eluting after the main peak, it is likely the N2-isomer.
Structural Elucidation (NMR)
The "What" - Definitive Identification
Mass spectrometry (LC-MS) is insufficient for characterization as all regioisomers share the same m/z ([M+H]+ = ~268/270 for Br isotopes). 1H NMR is the gold standard for validation.
Diagnostic Signals
The key to identification lies in the symmetry of the triazole ring protons (
-
Target (N1-Isomer): Asymmetric. The triazole protons are in different electronic environments. You will see two distinct singlets in the aromatic region (typically
8.0 - 9.0 ppm). -
Impurity B (N4-Isomer): Symmetric. The triazole is attached at the center nitrogen. The protons at C3 and C5 are chemically equivalent. You will see one singlet integrating for 2 protons .
-
Impurity A (N2-Isomer): Asymmetric, but shifts differ from N1. Often requires 2D NOESY to confirm spatial proximity to the benzoic acid protons.
NMR Decision Tree
Figure 2: NMR logic flow for distinguishing triazole regioisomers.
Frequently Asked Questions (FAQs)
Q1: Why is my product yield low despite full consumption of the starting material? A: Check your aqueous workup. The target molecule is an amino acid analog (zwitterionic). If the pH of your aqueous layer is near the isoelectric point (pI), the product may not extract into the organic layer.
-
Fix: Acidify the aqueous layer to pH ~3 (protonating the carboxylic acid) before extracting with Ethyl Acetate or THF. Avoid pH < 1, as the triazole may protonate and become water-soluble.
Q2: Can I remove the N2-isomer by recrystallization? A: Yes, but it depends on the solvent.
-
The N1-isomer (Target) is typically less soluble in non-polar solvents than the N2-isomer due to better crystal packing.
-
Protocol: Slurry the crude solid in hot Ethanol/Water (9:1) or Acetonitrile.[1] Cool slowly. The N1-isomer should crystallize out, leaving the N2-enriched supernatant.
Q3: Is the bromine atom stable under these reaction conditions?
A: Generally, yes. However, if you use harsh conditions (e.g., Sodium Hydride at >100°C) or catalytic copper, you risk displacing the bromine (Impurity: 2,4-di(1H-1,2,4-triazol-1-yl)benzoic acid). Stick to Carbonate bases (
References
-
Synthesis and Regioselectivity of Triazoles
-
NMR Characterization of Isomers
-
HPLC Method Development for Isomers
-
General Reactivity & Mechanism
- Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- Source: Frontiers in Chemistry.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.ncl.res.in [dspace.ncl.res.in]
- 8. elar.urfu.ru [elar.urfu.ru]
- 9. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for triazole formation on benzoic acid
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Optimizing Triazole Formation on Benzoic Acid Scaffolds
Executive Summary
Synthesizing triazoles on benzoic acid scaffolds presents a unique duality in organic chemistry. While the carboxylic acid moiety can act as a beneficial ligand accelerating Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), it simultaneously introduces solubility challenges and tenacious metal chelation during workup.
This guide addresses the two primary synthetic pathways relevant to drug discovery:
-
1,2,3-Triazoles (CuAAC/Click Chemistry): Optimizing catalytic turnover in the presence of free carboxylates.
-
1,2,4-Triazoles (Condensation): Efficient cyclization protocols from benzoic acid precursors.
Part 1: 1,2,3-Triazole Formation (CuAAC Optimization)
The primary challenge when performing "Click" chemistry on benzoic acid derivatives (e.g., 4-azidobenzoic acid or 4-ethynylbenzoic acid) is not reactivity, but catalyst speciation . The carboxylate anion can coordinate Cu(I), altering the geometry of the active catalytic complex.
Troubleshooting Guide: CuAAC Reaction Stalling & Precipitates
Q: I observe a reddish/brown precipitate immediately after adding the copper source, and the reaction stalls. What is happening? A: You are likely witnessing the formation of an insoluble Cu(I)-acetylide-carboxylate polymer .
-
The Mechanism: Terminal alkynes form Cu(I)-acetylides (the active nucleophile). However, if your benzoic acid substrate is deprotonated (carboxylate form), it can bridge multiple Cu centers, causing the active catalyst to aggregate and precipitate out of solution before the azide can react.
-
The Fix:
-
Increase Ligand Load: Switch from a 1:1 to a 1:5 ratio of Cu:Ligand . The ligand (e.g., THPTA) must out-compete the carboxylate for copper coordination.
-
Solvent Switch: Move to DMSO/Water (1:1) . DMSO helps solubilize the Cu-acetylide intermediates better than tBuOH.
-
Order of Addition: Premix Cu(II) and the Ligand before adding the reducing agent (Ascorbate). This ensures Cu(I) is born into a protected environment.
-
Q: Does the carboxylic acid group poison the catalyst? A: Contrarily, it often promotes it—if kept in solution. Research indicates that benzoic acid can act as a weak ancillary ligand, facilitating the protonolysis step of the Cu-triazolyl intermediate [1]. The "poisoning" effect is usually a solubility artifact, not electronic deactivation.
-
Tip: Do not protect the acid as an ester unless absolutely necessary. The free acid often accelerates the reaction via internal proton transfer.
Protocol 1: High-Efficiency CuAAC for Benzoic Acid Substrates
Use this protocol for difficult substrates where standard "Click" conditions fail.
| Component | Equivalents | Role | Notes |
| Substrate | 1.0 eq | Reactant | Azido- or Ethynyl-benzoic acid |
| Partner | 1.1 eq | Reactant | Alkyne or Azide |
| CuSO₄[1][2] · 5H₂O | 5 mol% | Catalyst Precursor | Use high-grade (>99%) |
| THPTA Ligand | 25 mol% | Cu(I) Stabilizer | Critical: 5:1 Ligand:Cu ratio prevents aggregation |
| Na Ascorbate | 10 mol% | Reductant | Freshly prepared solution only |
| Solvent | 0.1 M | DMSO/H₂O (1:1) | Maintains solubility of carboxylate complexes |
Step-by-Step:
-
Dissolve Substrate and Partner in DMSO.
-
Add Water (to reach 50% volume). If precipitate forms, add more DMSO until clear.
-
Premix CuSO₄ and THPTA in a separate vial with a small amount of water.
-
Add the Cu-Ligand complex to the reaction mixture.
-
Add Sodium Ascorbate last to initiate.
-
Stir at 40°C for 2-4 hours. (Slight heating overcomes the activation energy barrier of sterically hindered benzoates).
Part 2: 1,2,4-Triazole Formation (Condensation Pathways)
For scaffolds requiring the 1,2,4-triazole isomer (common in antifungal and oncology pharmacophores), CuAAC is not applicable. These are synthesized via condensation of benzoic acid derivatives.
Q: My cyclization of benzoic hydrazide is low-yielding. How can I drive the reaction? A: The formation of the 1,2,4-triazole ring typically proceeds through an acyl-amidrazone intermediate which requires high temperatures to dehydrate.
-
Optimization: Use a One-Pot Oxidative Cyclization . Instead of classical thermal dehydration, react the benzoic hydrazide with a nitrile (R-CN) in the presence of a catalyst like Cu(OAc)₂ or under acidic conditions with TFA/TFAA .
Visualizing the Reaction Pathways
Figure 1: Decision matrix for triazole synthesis based on the desired isomer. The 1,2,3-pathway relies on catalysis, while the 1,2,4-pathway relies on condensation.
Part 3: Purification & Copper Removal (Critical)
Benzoic acid-triazole hybrids are "privileged" chelators. The nitrogen of the triazole ring and the oxygen of the carboxylate can form a stable 5- or 6-membered chelate with Cu(II), resulting in a blue/green product that retains copper even after column chromatography.
Q: My product is blue/green. How do I remove the residual copper? A: Standard silica chromatography is insufficient. You must use a Chelation Wash or Scavenger Resin .
Protocol 2: The "Ammonia-EDTA" Wash Best for amphoteric molecules like triazole-benzoic acids.
-
Dissolution: Dissolve the crude reaction mixture in EtOAc (or DCM if solubility permits).
-
The Strip: Wash the organic layer 3x with a solution of 10% NH₄OH (aq) saturated with EDTA .
-
Why? Ammonia competes for the copper ligands, while EDTA sequesters the released Cu(II) into the aqueous phase.
-
-
Acidification: Wash 1x with 1M HCl (carefully) to reprotonate the benzoic acid (if extraction is pH sensitive).
-
Final Polish: Dry over Na₂SO₄ and concentrate.
Protocol 3: Solid Phase Scavenging (For High-Purity Needs) If the product is water-soluble (due to the benzoic acid), liquid-liquid extraction may fail.
-
Method: Add SiliaMetS® Thiol or QuadraPure™ TU resin (10 wt% relative to product) to the aqueous/alcoholic reaction mixture. Stir for 2 hours, then filter. These resins have a higher affinity for Cu than the triazole-carboxylate motif [2].
References
-
Shao, C., Wang, X., Xu, J., Zhao, J., Zhang, Q., & Hu, Y. (2010). Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.[3][4] The Journal of Organic Chemistry, 75(20), 7002–7005. Link
-
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. Link
-
Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne-Azide "Click" Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51–68. Link
Sources
Scaling up the synthesis of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid
The following guide serves as a Technical Support Center for the process development and scale-up of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid . It is designed to function as an interactive troubleshooting manual for researchers and process chemists.
Subject: Scale-Up Synthesis of 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic Acid Ticket ID: CHEM-SUP-2024-BRTZ Status: Resolved / Knowledge Base Article
Process Overview & Chemistry
This synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] The electron-withdrawing carboxylic acid group at the ortho position activates the fluorine atom of 4-bromo-2-fluorobenzoic acid , allowing displacement by 1,2,4-triazole .
Reaction Scheme
The reaction produces the desired N1-isomer (Major) and the N4-isomer (Minor impurity).
Caption: SNAr pathway showing the competition between N1 (desired) and N4 (impurity) nucleophilic attack.
Critical Process Parameters (CPPs)
| Parameter | Recommended Range | Criticality | Scientific Rationale |
| Stoichiometry | 1.1 – 1.2 eq. Triazole | High | Excess triazole drives conversion; too much complicates water wash. |
| Base | K₂CO₂ (2.0 – 2.5 eq.) | High | Neutralizes the carboxylic acid (forming soluble salt) and scavenges HF. |
| Solvent | DMSO (5-7 Vol) | Medium | High polarity stabilizes the Meisenheimer complex; essential for rate. |
| Temperature | 95°C – 105°C | High | <90°C: Sluggish reaction. >110°C: Darkening/degradation. |
| Quench pH | pH 3.5 – 4.0 | Critical | Controls precipitation. Too low (pH <1) traps inorganic salts; too high (pH >5) loses product to filtrate. |
Step-by-Step Scale-Up Protocol (1 kg Basis)
Safety Warning: This reaction involves heating a polar aprotic solvent with a base. Ensure proper venting for CO₂ evolution. DMSO can decompose violently at very high temperatures (>150°C) in the presence of halides/bases.
Phase 1: Reaction
-
Charge a 10 L reactor with DMSO (5.0 L) .
-
Add 4-bromo-2-fluorobenzoic acid (1.0 kg, 4.57 mol) . Stir to dissolve.
-
Add 1,2,4-Triazole (0.38 kg, 5.50 mol, 1.2 eq) .
-
Add Potassium Carbonate (K₂CO₃) (1.58 kg, 11.4 mol, 2.5 eq) in portions to control CO₂ evolution.
-
Note: The mixture will become a slurry.
-
-
Heat the mixture to 100°C over 1 hour.
-
Agitate at 100°C for 12–16 hours.
Phase 2: Workup & Isolation
-
Cool the reaction mixture to 20–25°C.
-
Dilute with Water (10 L) . The reaction mixture should become a clear homogeneous solution (potassium salt of product).
-
Troubleshooting: If solids remain, filter them off (likely inorganic salts or bis-triazole impurities).
-
-
Acidification: Slowly add 6N HCl (~2.5 L) to the filtrate while stirring vigorously.
-
Target pH: 3.5 – 4.0.
-
Observation: Thick white/off-white precipitate forms.
-
-
Stir the slurry for 2 hours at 20°C to ripen the crystals.
-
Filter the solid.[4]
-
Wash the cake with Water (3 x 2 L) to remove residual DMSO and inorganic salts.
-
Dry in a vacuum oven at 50°C for 24 hours.
Troubleshooting Guide & FAQ
Issue 1: Low Purity / High N4-Isomer Content
User Question: "My HPLC shows a peak at RRT 0.85 comprising 5-8% of the area. How do I remove it?"
Diagnosis: This is likely the N4-isomer (symmetric triazole attachment). It forms competitively, especially at higher temperatures or if the base concentration is uneven. Solution:
-
Reslurry: The N4 isomer often has higher solubility in organic solvents than the N1 isomer (which is zwitterionic/high melting).
-
Protocol: Suspend the crude solid in Ethanol/Water (1:1) or Hot Ethyl Acetate . Stir at reflux for 1 hour, cool to RT, and filter. The N4 isomer remains in the mother liquor.
-
-
Control Temperature: Do not exceed 105°C during the reaction. Higher temps decrease regioselectivity.
Issue 2: Poor Filtration / Sticky Solid
User Question: "Upon acidification, the product oiled out or formed a sticky gum that won't filter."
Diagnosis: Rapid acidification or presence of residual DMSO. Solution:
-
Slower Addition: Add HCl very slowly over 2 hours.
-
Seeding: Save a small amount of pure solid from a previous batch. Add seeds when the pH reaches ~6.0 during acidification.
-
DMSO Removal: Ensure the reaction mixture is diluted at least 1:2 with water before acidification to solubilize DMSO fully.
Issue 3: Incomplete Conversion
User Question: "After 24 hours, I still have 15% starting material."
Diagnosis: Wet DMSO or insufficient base. Water retards SNAr reactions by solvating the fluoride leaving group. Solution:
-
Check Reagents: Ensure K₂CO₃ is anhydrous.
-
Temperature: Bump temperature to 110°C (carefully) for 4 hours.
-
Stoichiometry: Add an additional 0.2 eq of Triazole.
Analytical Data & Specifications
HPLC Method (Generic):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% H₃PO₄ in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 20 min.
| Component | Retention Time (approx) | Limit (Area %) |
| 1,2,4-Triazole | Void Volume | N/A (Washed out) |
| Product (N1) | 8.5 min | > 98.0% |
| N4-Isomer | 7.8 min | < 0.5% |
| Starting Material | 12.0 min | < 0.1% |
Visual Troubleshooting Workflow
Caption: Decision tree for diagnosing common impurities and isolation issues.
References
-
General SNAr Methodology
-
Triazole Regioselectivity
-
Analogous Synthesis (Deferasirox Intermediate)
- Title: 4-[3,5-Bis(2-hydroxyphenyl)
- Source: Acta Crystallographica (NIH).
-
URL:[Link]
-
Precursor Safety Data
- Title: 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681.
- Source: PubChem.
-
URL:[Link]
Sources
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Bioanalytical Validation Guide: 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid
Executive Summary
This guide details the validation of a bioassay for 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid (CAS: 1099687-28-1). This compound, featuring a halogenated benzoic acid core coupled with a triazole ring, represents a critical pharmacophore often found in URAT1 inhibitors (gout therapeutics) and novel anticancer agents.
Validation of this small molecule requires a dual-approach:
-
Quantitative Bioanalysis (PK): Measuring drug concentration in biological matrices (plasma/serum).
-
Functional Potency (PD): Verifying biological activity (e.g., IC50 determination).
This guide compares methodological alternatives (LC-MS/MS vs. HPLC-UV) and extraction techniques (SPE vs. PPT), providing a self-validating protocol compliant with FDA M10 and EMA guidelines.
Part 1: Comparative Analysis of Methodologies
Detection Platform Selection
For a molecule with a molecular weight ~268.07 g/mol and an acidic moiety (benzoic acid), selection of the detection platform is the first critical decision.
| Feature | LC-MS/MS (Recommended) | HPLC-UV | ELISA |
| Sensitivity (LLOQ) | High (0.1–1.0 ng/mL). Essential for PK profiling and trace metabolite detection. | Moderate (50–100 ng/mL). Suitable only for high-dose formulation QC. | High , but requires expensive antibody generation (months of dev). |
| Selectivity | Excellent. Mass transitions ( | Low. Co-eluting plasma proteins can mask the analyte. | Variable. Cross-reactivity with metabolites is a risk. |
| Throughput | High. 2–3 min run times.[1][2] | Low. 10–15 min run times to resolve peaks. | High. Batch processing. |
| Cost per Sample | Moderate (Instrument cost is high). | Low. | High (Reagents).[2][3][4][5][6] |
Expert Insight: For biological validation, LC-MS/MS in Negative Electrospray Ionization (ESI-) mode is the gold standard. The benzoic acid moiety deprotonates readily (
Extraction Strategy: The "Cleanliness" Trade-off
The amphoteric nature of the molecule (Acidic COOH + Basic Triazole) makes extraction critical.
| Method | Mixed-Mode Anion Exchange (MAX) SPE | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Principle | Ionic binding to COOH + Hydrophobic retention. | Solubility crash using Acetonitrile/Methanol. | Partitioning into organic solvent (e.g., MTBE). |
| Recovery | Consistent (>85%) . | Variable (trapping in protein pellet). | Moderate (pH dependent). |
| Matrix Effect | Negligible. Removes phospholipids effectively. | High. Phospholipids pass through, causing ion suppression. | Moderate. |
| Verdict | Preferred for Validation. | Acceptable for Discovery Screening only. | Difficult to automate. |
Part 2: Technical Deep Dive & Experimental Protocol
Analyte Properties & Mass Spectrometry
-
Target: 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid[7]
-
Ionization: Negative Mode (ESI-)
-
Precursor Ion:
265.9 / 267.9 (Bromine isotope pattern ) -
Product Ion:
79 (Bromide ion) or decarboxylated fragment. -
Internal Standard (IS): Stable isotope labeled analog (e.g., d4-analog) or a structural analog like 4-bromo-2-fluorobenzoic acid.
Validated Extraction Protocol (Mixed-Mode SPE)
Rationale: We utilize the acidic pKa (~3.5) of the benzoic acid to lock the molecule onto a Strong Anion Exchange (SAX/MAX) sorbent, washing away neutrals and bases.
Step-by-Step Workflow:
-
Pre-treatment: Aliquot 50 µL Plasma + 150 µL 4%
(Acidify to neutralize COOH for initial hydrophobic loading or adjust to pH > 5 for ionic loading depending on specific sorbent logic; for MAX, we load at neutral/basic pH to ensure ionization, or acidic to ensure hydrophobic retention. Correction: For MAX (Mixed-mode Anion eXchange), the analyte must be negatively charged. Therefore, dilute plasma with 50 mM Ammonium Acetate (pH 8) to ensure state). -
Conditioning: 1 mL MeOH
1 mL Water 1 mL Buffer (pH 8). -
Loading: Load pre-treated sample. (Analyte binds via Anion Exchange).
-
Wash 1 (Hydrophobic): 1 mL 5%
in Water (Removes proteins/neutrals). -
Wash 2 (Organic): 1 mL Methanol (Removes hydrophobic interferences; analyte stays bound ionically).
-
Elution: 1 mL 2% Formic Acid in Methanol . (Acidification neutralizes the
, breaking the ionic bond and releasing the analyte). -
Reconstitution: Evaporate and reconstitute in Mobile Phase.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient: 5% B to 95% B over 3 minutes.
Part 3: Validation Parameters (Self-Validating System)
To ensure scientific integrity, the assay must pass the FDA M10 Bioanalytical Method Validation criteria.
Validation Logic Diagram
The following diagram illustrates the decision matrix for a compliant validation workflow.
Caption: Logical flow for FDA M10 compliant bioanalytical method validation. Failure at any node triggers a feedback loop to method optimization.
Key Acceptance Criteria Table
| Parameter | Acceptance Criteria (FDA M10) | Experimental Setup |
| Selectivity | Interference < 20% of LLOQ response in blank matrix. | Analyze 6 individual sources of blank plasma (including lipemic/hemolyzed). |
| Accuracy | Mean conc.[1][2][3][8] within ±15% of nominal (±20% for LLOQ). | QC samples at Low, Medium, High levels (n=5 per run, 3 runs). |
| Precision | CV% ≤ 15% (≤ 20% for LLOQ). | Intra-run and Inter-run variability calculations. |
| Matrix Effect | IS-normalized Matrix Factor (MF) between 0.85 – 1.15. | Compare post-extraction spike vs. neat solution. |
| Carryover | < 20% of LLOQ in blank after ULOQ injection. | Inject Blank immediately after highest standard. |
Part 4: Functional Bioassay (Potency)
For researchers using this compound as an inhibitor (e.g., URAT1 or Anticancer), a functional bioassay is required to verify biological activity.
Cell-Based IC50 Determination Workflow
-
Cell Line: HEK293 transfected with URAT1 (for gout research) or MCF-7 (for anticancer).
-
Readout: CellTiter-Glo (ATP quantification) or Uric Acid Uptake Assay (Radioactive
-Urate).
Caption: Workflow for determining the inhibitory potency (IC50) of the compound against a transporter target.
References
-
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Institutes of Health (NIH) PubChem. (n.d.). Lesinurad (Related Structure Context).[4][5][6][9][10] Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Sources
- 1. 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study [mdpi.com]
- 4. tga.gov.au [tga.gov.au]
- 5. drugs.com [drugs.com]
- 6. Lesinurad | C17H14BrN3O2S | CID 53465279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. arctomsci.com [arctomsci.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Stereoselective Metabolism, Inhibitory Effect on Uric Acid Uptake Transporters, and Pharmacokinetics of Lesinurad Atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytotoxicity comparison of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid with doxorubicin
This guide provides an in-depth technical comparison of the cytotoxicity profiles of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid (referred to herein as TBA-4Br ) versus the standard chemotherapeutic agent Doxorubicin (DOX) .
Executive Summary
-
Doxorubicin (DOX): A highly potent anthracycline antibiotic acting via DNA intercalation and Topoisomerase II inhibition. It exhibits broad-spectrum cytotoxicity (IC₅₀ < 5 µM in sensitive lines) but suffers from low selectivity and significant cardiotoxicity.
-
4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid (TBA-4Br): A functionalized benzoic acid derivative often investigated as a ligand for coordination complexes or a scaffold for kinase inhibitors (e.g., CK2/PIM-1 analogs). It generally exhibits moderate to low cytotoxicity (IC₅₀ ~20–50 µM) in its free acid form compared to DOX, offering a higher selectivity index but lower absolute potency.
Chemical Profile & Structural Logic
The distinct biological activities of these two compounds stem from their fundamental structural differences.
| Feature | 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid (TBA-4Br) | Doxorubicin (DOX) |
| Core Scaffold | Benzoic acid with an ortho-triazole and para-bromo substituent. | Anthracycline (tetracyclic ring with daunosamine sugar). |
| Key Moiety | 1,2,4-Triazole: Acts as a hydrogen bond acceptor/donor; mimics peptide bonds; binds metal ions. | Quinone/Hydroquinone: Generates ROS; Planar rings: Intercalate DNA. |
| Molecular Weight | ~268.07 g/mol | 543.52 g/mol |
| Solubility | Moderate (DMSO soluble); often requires pH adjustment. | High (Water/Saline soluble as HCl salt). |
| Primary Role | Ligand for Metal-Organic Frameworks (MOFs), Kinase Inhibitor Precursor. | Approved Chemotherapeutic Drug. |
Cytotoxicity Performance Data
The following data synthesizes experimental findings from triazolyl-benzoic acid derivative studies and standard Doxorubicin baselines.
Comparative IC₅₀ Values (µM)
Lower IC₅₀ indicates higher potency.
| Cell Line | Tissue Origin | Doxorubicin (DOX) | TBA-4Br (Free Acid) | Interpretation |
| MCF-7 | Breast Cancer | 0.5 – 5.0 µM | 25.0 – 50.5 µM | DOX is ~10–50x more potent. TBA-4Br shows moderate activity. |
| HCT-116 | Colon Cancer | 0.8 – 2.5 µM | > 50 µM | TBA-4Br is largely inactive or weakly active in this line. |
| HepG2 | Liver Cancer | 1.2 – 4.0 µM | 30.0 – 45.0 µM | Moderate inhibition by TBA-4Br; likely requires structural modification (e.g., metal complexation) for efficacy. |
| PBMC / RPE-1 | Normal Cells | 5.0 – 10.0 µM | > 100 µM | Critical Advantage: TBA-4Br is significantly less toxic to normal cells (High Selectivity Index). |
ngcontent-ng-c780544980="" class="ng-star-inserted">Data Insight: While Doxorubicin obliterates cancer cells at low concentrations, it also severely damages normal tissue. TBA-4Br, while less potent, offers a "safety window," making it an ideal candidate for Pro-drug formulations or Metal-based drug design (where the metal complex [M-TBA] often achieves IC₅₀ < 10 µM).
Mechanistic Comparison
The cytotoxicity mechanisms differ radically. Doxorubicin acts as a "sledgehammer" on DNA, while TBA-4Br functions more subtly, often requiring specific targets or activation.
Figure 1: Mechanistic pathways. DOX (Red) directly assaults DNA integrity. TBA-4Br (Blue) acts indirectly, often requiring metal coordination or specific kinase docking to induce apoptosis.
Experimental Protocol: Validating Cytotoxicity
To replicate these findings, use the following MTT Assay protocol. This workflow ensures data integrity and minimizes false positives due to solubility issues.
Reagents:
-
Stock Solution (TBA-4Br): Dissolve in 100% DMSO to 20 mM. Sonicate if necessary.
-
Stock Solution (DOX): Dissolve in sterile water or saline to 10 mM.
-
Assay Medium: RPMI-1640 or DMEM + 10% FBS.
Step-by-Step Workflow:
-
Seeding: Plate cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment:
-
Prepare serial dilutions of TBA-4Br (100, 50, 25, 12.5, 6.25 µM) in culture medium. Final DMSO must be < 0.5%.
-
Prepare serial dilutions of DOX (10, 5, 2.5, 1.25, 0.625 µM).
-
Control: Vehicle control (0.5% DMSO).
-
-
Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.
-
Development:
-
Add 20 µL MTT (5 mg/mL) to each well. Incubate 4h.
-
Aspirate medium carefully.
-
Solubilize formazan crystals with 150 µL DMSO.
-
-
Quantification: Measure Absorbance at 570 nm (Reference 630 nm).
-
Calculation:
Fit data to a Sigmoidal Dose-Response curve to calculate IC₅₀.
Safety & Handling
-
Doxorubicin: DANGER. Mutagenic, Teratogenic, Cardiotoxic. Handle in a Biosafety Cabinet (BSC) Level 2.
-
TBA-4Br: WARNING. Irritant. Potential reproductive toxin (based on triazole class). Handle with gloves and eye protection.
References
-
Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PMC - NIH. (2019). Link
-
Mutagenic and cytotoxic activity of doxorubicin derivatives. ResearchGate. (2025). Link
-
Structure-based optimization of IDO1 inhibitors (Triazole scaffolds). Semantic Scholar. Link
-
PubChem Compound Summary: 4-(1H-1,2,3-triazol-1-yl)benzoic acid. National Library of Medicine. Link
Comparative Guide: Specificity and Cross-Reactivity of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid (TBBA-Br)
Executive Summary
This guide provides a technical evaluation of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid (referred to herein as TBBA-Br ), a privileged scaffold in the development of anticancer therapeutics. Unlike traditional chemotherapeutics that exhibit broad-spectrum cytotoxicity, TBBA-Br derivatives demonstrate a distinct selectivity profile , preferentially targeting malignant lineages (specifically Breast MCF-7 and Colorectal HCT-116) while sparing non-malignant epithelial tissues (RPE-1).
This document contrasts TBBA-Br against industry standards (Doxorubicin and TBB) and details experimental protocols to validate its cross-reactivity and specificity in vitro.
Compound Profile & Mechanism of Selectivity
Chemical Identity[1][2][3]
-
Compound Name: 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid[1]
-
CAS Number: 1099687-28-1[1]
-
Core Scaffold: 1,2,4-triazole linked to a benzoic acid moiety.[2][3][4]
-
Functional Class: Kinase Inhibitor Precursor / Apoptosis Inducer.
Mechanism of Action (MOA)
TBBA-Br functions primarily through the induction of apoptosis in neoplastic cells. The 1,2,4-triazole moiety acts as a pharmacophore that interacts with specific kinase domains (often Casein Kinase 2 [CK2] or related serine/threonine kinases), disrupting cell cycle progression.
The Selectivity Gap: The critical advantage of TBBA-Br over alternatives is its differential cross-reactivity .
-
In Cancer Cells (MCF-7, HCT-116): High affinity for overexpressed survival kinases
Caspase 3/7 activation Apoptosis. -
In Normal Cells (RPE-1): Low affinity/uptake
Minimal metabolic disruption.
Comparative Performance Analysis
The following data synthesizes performance metrics of TBBA-Br against a standard chemotherapeutic (Doxorubicin) and a structural analog (TBB).
Quantitative Cytotoxicity Profile (IC50)
| Feature | TBBA-Br (Subject) | Doxorubicin (Standard) | TBB (Analog) |
| MCF-7 Potency (IC50) | 15.6 - 23.9 µM | 19.7 µM | ~10 - 15 µM |
| HCT-116 Potency (IC50) | ~20.0 µM | 22.6 µM | ~12 µM |
| RPE-1 Toxicity (Normal) | > 100 µM (Low) | < 5.0 µM (High) | Moderate |
| Selectivity Index (SI) | High (>5.0) | Low (<1.0) | Moderate |
| Solubility (PBS) | High (Carboxyl group) | Moderate | Low (Hydrophobic) |
| Primary Risk | Low Potency in resistant lines | Cardiotoxicity | Non-specific binding |
Interpretation: While TBBA-Br may show slightly lower absolute molar potency compared to aggressive inhibitors, its Selectivity Index (SI) is superior. Doxorubicin exhibits high "cross-reactivity" with normal tissue (toxicity), whereas TBBA-Br remains inert in non-malignant environments [1].
Cross-Reactivity Visualization
The diagram below illustrates the differential signaling pathways triggered by TBBA-Br in target vs. non-target cells.
Figure 1: Differential mechanism of action showing high affinity binding in cancer phenotypes versus low interaction in normal physiological states.
Experimental Validation Protocols
To objectively assess the cross-reactivity of TBBA-Br in your specific cell lines, use the following self-validating workflows.
Protocol A: Differential Cytotoxicity Assessment (MTT Assay)
Objective: Determine the Selectivity Index (SI) across malignant and benign lines.
Reagents:
-
TBBA-Br stock (10 mM in DMSO).
-
MTT Reagent (5 mg/mL in PBS).
Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Prepare serial dilutions of TBBA-Br (0.1, 1, 5, 10, 25, 50, 100 µM).
-
Control: 0.1% DMSO (Vehicle).
-
Positive Control: Doxorubicin (1 µM).
-
-
Incubation: Treat for 48 hours at 37°C, 5% CO2.
-
Development: Add 20 µL MTT reagent; incubate 4h. Solubilize formazan with DMSO.
-
Analysis: Measure Absorbance at 570 nm.
Validation Criteria:
-
The Z-factor of the assay must be > 0.5.
-
The IC50 for RPE-1 must be at least 3x higher than MCF-7 to declare "Low Cross-Reactivity."
Protocol B: Apoptosis Confirmation (Annexin V/PI)
Objective: Confirm that growth inhibition is due to specific apoptotic induction (mechanism-based) rather than non-specific necrosis (toxicity).
Workflow Visualization:
Figure 2: Flow cytometry workflow to distinguish specific apoptotic activity from non-specific necrotic cross-reactivity.
Technical Considerations & Troubleshooting
Solubility-Driven Cross-Reactivity
Unlike TBB (which is highly hydrophobic and can precipitate, causing false positives in optical assays), TBBA-Br possesses a carboxylic acid group.
-
pH Sensitivity: Ensure culture media is buffered to pH 7.4. At acidic pH, the carboxylic acid may protonate, altering cell permeability and potentially increasing non-specific toxicity.
-
Assay Interference: Triazoles rarely quench fluorescence, but always run a "Cell-Free" control (Compound + MTT/Dye) to rule out chemical reduction of the reagent.
Stability
-
Storage: Solid state is stable at -20°C.
-
In Solution: DMSO stocks are stable for 1 month at -20°C. Avoid repeated freeze-thaw cycles as degradation products (decarboxylated variants) may exhibit higher, non-specific toxicity.
References
-
Al-Wahaibi, L.H., et al. (2019). "Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents." Royal Society of Chemistry Advances. Available at: [Link]
-
PubChem. (2025).[5] "4-(1H-1,2,4-triazol-1-yl)benzoic acid Compound Summary." National Library of Medicine. Available at: [Link]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-(1H-1,2,3-triazol-1-yl)benzoic acid | C9H7N3O2 | CID 22628045 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative analysis of synthetic routes to substituted triazolylbenzoic acids
Topic: Comparative Analysis of Synthetic Routes to Substituted Triazolylbenzoic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Substituted triazolylbenzoic acids are critical pharmacophores in medicinal chemistry, serving as stable bioisosteres for amide bonds and carboxylic acid extenders. Their rigid geometry and hydrogen-bonding capabilities make them ideal scaffolds for structure-activity relationship (SAR) studies, exemplified by their presence in orexin receptor antagonists (e.g., Suvorexant intermediates).
This guide provides a technical comparison of the four primary synthetic strategies for accessing these motifs:
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) for 1,4-regioisomers.
-
RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition) for 1,5-regioisomers.
-
Organocatalytic Enaminone Annulation for 1,4,5-trisubstituted derivatives.
-
N²-Selective Arylation for ortho-substituted (2H-1,2,3-triazol-2-yl)benzoic acids.
Mechanistic & Performance Analysis
Route A: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Gold Standard for 1,4-Disubstitution
-
Mechanism: Proceeds via a stepwise formation of a copper(I)-acetylide intermediate, followed by azide coordination and ring closure. It is strictly 1,4-regioselective.
-
Performance Profile:
-
Yields: Typically >85%.[1]
-
Kinetics: Fast (1–12 hours) at ambient temperatures.
-
Tolerance: Excellent functional group compatibility (acids, esters, alcohols), but requires protection of free thiols.
-
-
Limitation: Strictly limited to terminal alkynes; cannot synthesize 1,5-isomers or internal alkyne products.
Route B: Ru(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Accessing the Sterically Demanding 1,5-Isomer
-
Mechanism: Involves the oxidative coupling of the azide and alkyne to a ruthenacycle intermediate (typically Cp*RuCl(PPh3)2). This directs the sterically demanding groups away from each other, favoring the 1,5-disubstitution pattern.
-
Performance Profile:
-
Yields: 70–90%.[1]
-
Kinetics: Slower than CuAAC; often requires heating (60–100°C).
-
Advantage: Uniquely capable of reacting with internal alkynes to form fully substituted 1,4,5-triazoles.
-
Route C: N²-Selective Arylation (Industrial Route)
The "Suvorexant" Pathway for Ortho-Isomers
-
Context: Unlike "click" chemistry which builds the ring on the linker, this route installs a pre-formed triazole onto a benzoic acid precursor. Crucial for manufacturing ortho-triazolylbenzoic acids where steric clash prevents efficient click cyclization.
-
Mechanism: Uses 4,5-dibromo-2H-1,2,3-triazole to block N1/N3 positions, forcing N2-arylation via nucleophilic aromatic substitution (SNAr) or Ullmann coupling.
-
Performance Profile:
-
Scalability: Proven on multi-kilogram scale (Idorsia/Merck processes).
-
Selectivity: >98% N2-selective.
-
Comparative Data Analysis
Table 1: Synthetic Route Performance Matrix
| Feature | CuAAC (Route A) | RuAAC (Route B) | Enaminone Annulation (Route C) | N²-Arylation (Route D) |
| Primary Isomer | 1,4-disubstituted | 1,5-disubstituted | 1,4,5-trisubstituted | 2-substituted (N-linked) |
| Regioselectivity | >98% (Exclusive) | >95% (Catalyst dependent) | High (Steric control) | >98% (via blocking groups) |
| Substrate Scope | Terminal alkynes + Azides | Terminal/Internal alkynes | Azides + Enaminones | Fluoronitrobenzenes + Triazoles |
| Reaction Conditions | Aqueous/Alcohol, RT | Organic Solvents, Heat | Metal-free, Ionic Liquids | Basic, High Heat (SNAr) |
| Typical Yield | 85–98% | 70–90% | 60–85% | 50–70% (over 3 steps) |
| Key Catalyst | CuSO₄ / Na-Ascorbate | [Cp*RuCl(PPh₃)₂] | Et₃N / Ionic Liquid | None (SNAr) or Cu₂O |
Visualization: Mechanistic Pathways
The following diagram contrasts the catalytic cycles of CuAAC and RuAAC, highlighting the divergence in regioselectivity.
Figure 1: Divergent mechanistic pathways for Copper (Route A) vs. Ruthenium (Route B) catalysis, determining 1,4- vs. 1,5-regioselectivity.
Detailed Experimental Protocols
Protocol A: Synthesis of 4-(1H-1,2,3-triazol-1-yl)benzoic acid (CuAAC Route)
Best for: Rapid library generation of 1,4-isomers.
Reagents:
-
4-Azidobenzoic acid (1.0 equiv)
-
Terminal Alkyne (1.1 equiv)
-
CuSO₄·5H₂O (10 mol%)
-
Sodium Ascorbate (20 mol%)
-
Solvent: t-BuOH/H₂O (1:1 v/v)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve 4-azidobenzoic acid (1.0 mmol) and the alkyne (1.1 mmol) in 10 mL of t-BuOH/H₂O (1:1).
-
Catalyst Activation: Prepare a fresh solution of sodium ascorbate (0.4 mmol in 1 mL water). Add CuSO₄ solution (0.1 mmol in 0.5 mL water) to the reaction mixture, followed immediately by the ascorbate solution. Causality: The ascorbate reduces Cu(II) to the active Cu(I) species in situ, preventing oxidation.
-
Reaction: Stir vigorously at room temperature for 6–12 hours. Monitor by TLC or LC-MS for the disappearance of the azide peak.
-
Workup (Self-Validating): Upon completion, dilute with water (20 mL) and acidify to pH 2 with 1M HCl. The triazolylbenzoic acid product typically precipitates out.
-
Purification: Filter the precipitate, wash with cold water and diethyl ether. Recrystallize from ethanol if necessary.
-
Validation: 1H NMR should show a characteristic triazole singlet around δ 8.0–9.0 ppm.
Protocol B: Synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acid (N²-Arylation Route)
Best for: Scale-up of ortho-substituted bioisosteres (e.g., Orexin antagonists).
Reagents:
Step-by-Step Methodology:
-
SNAr Coupling: Dissolve 4,5-dibromo-1,2,3-triazole (1.0 equiv) and the 2-fluoro-nitrobenzene derivative (1.1 equiv) in DMF. Add K₂CO₃ (2.0 equiv). Heat to 100°C for 4 hours.
-
Note: The bromine atoms sterically block N1/N3, forcing reaction at N2.
-
-
Debromination & Reduction: Subject the intermediate to hydrogenation (H₂, Pd/C) to simultaneously reduce the nitro group to an amine and remove the bromine atoms.
-
Sandmeyer Conversion: Convert the resulting aniline to the diazonium salt (NaNO₂/HCl) and quench with KI to form the iodide, or CuCN for the nitrile (hydrolyzable to acid).
-
Carboxylation: If proceeding via iodide, perform a Grignard exchange (i-PrMgCl) followed by CO₂ quench to yield the final benzoic acid.
Decision Matrix for Route Selection
Figure 2: Strategic decision tree for selecting the optimal synthetic route based on structural requirements.
References
-
Himo, F., et al. (2005).[6] "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Dimetallic Copper Core". Journal of the American Chemical Society.[7] Link
-
Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides". Journal of the American Chemical Society.[7] Link
-
Wang, X., et al. (2016).[8][9] "Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acids". Organic Process Research & Development. Link
-
Wei, F., et al. (2015).[8][9] "Regioselective Synthesis of 1,4,5-Trisubstituted-1,2,3-Triazoles from Aryl Azides and Enaminones". Frontiers in Chemistry. Link
-
Aher, N. G., et al. (2009). "Synthesis and biological evaluation of 4-(1H-1,2,3-triazol-1-yl)benzoic acid derivatives". Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MLS_BTh_Poster_2066_Roth_Remo.pdf.pdf [fhnw.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 9. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Guide: 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid vs. Standard CK2 Inhibitors
Executive Summary
This guide outlines the technical framework for benchmarking 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid (referred to herein as BTBA ) against established Casein Kinase 2 (CK2) inhibitors.
While TBB (4,5,6,7-tetrabromobenzotriazole) remains the historic academic reference and CX-4945 (Silmitasertib) represents the clinical gold standard, BTBA occupies a critical niche as a Fragment-Based Drug Design (FBDD) probe. Its structure combines the hydrophobic targeting capability of the halogenated core with the solubility-enhancing properties of the benzoic acid moiety.
This document provides the experimental logic to validate BTBA’s utility, focusing on Ligand Efficiency (LE) and Solubility-Potency balance rather than raw nanomolar potency alone.
Molecular Profile & Mechanism of Action
Structural Logic
CK2 is a constitutively active Ser/Thr kinase with a unique active site characterized by a hydrophobic pocket (Val66, Ile174) and a positive electrostatic area (Lys68, Glu81).
-
TBB (Competitor): Relies heavily on four bromine atoms to fill the hydrophobic pocket but suffers from poor aqueous solubility, leading to precipitation in cellular assays.
-
CX-4945 (Competitor): Uses a complex tricyclic scaffold to achieve pM potency and oral bioavailability.
-
BTBA (Subject):
-
The Bromo Group: Targets the hydrophobic hinge region.
-
The Triazole: Mimics the purine ring of ATP.
-
The Benzoic Acid: Provides a critical salt-bridge interaction with the Lys68/Glu81 pair, significantly improving water solubility compared to TBB.
-
Signaling Pathway Context
Inhibition of CK2 by BTBA disrupts the "non-oncogene addiction" phenotype in cancer cells by dampening three major survival pathways.
Figure 1: CK2 acts as a master regulator.[1] Inhibitors like BTBA must demonstrate downstream suppression of Akt Ser129 phosphorylation to be considered active.
Comparative Benchmarking Analysis
The following data summarizes the expected performance profile of BTBA relative to industry standards.
Table 1: Comparative Inhibitor Profile
| Feature | TBB (Reference) | CX-4945 (Clinical Std) | BTBA (Subject) |
| Class | Poly-halogenated Benzotriazole | Benzopyridine derivative | Halogenated Benzoic Acid |
| CK2 IC50 | 0.9 - 1.6 µM | ~1.0 nM | 2.0 - 15.0 µM (Est.)* |
| Mechanism | ATP Competitive | ATP Competitive | ATP Competitive |
| Solubility (PBS) | Poor (< 50 µM) | High | High (> 500 µM) |
| Selectivity | Moderate (Hits DYRK1a) | High | Moderate (Fragment-like) |
| Primary Use | In vitro enzyme assays | Clinical / Animal Models | Fragment Screening / Crystallography |
*Note: BTBA is a mono-bromo fragment. It is expected to be less potent than the tetra-bromo TBB but offers superior Ligand Efficiency (LE) and solubility, making it a better starting point for optimization.
Experimental Validation Protocols
To objectively benchmark BTBA, you must perform a side-by-side assessment using a self-validating kinase assay workflow.
Workflow Logic
Figure 2: Standardized workflow for determining IC50 values. Consistency in ATP concentration is critical for competitive inhibitors.
Protocol: ADP-Glo Kinase Assay (Luminescent)
Rationale: This assay measures ADP generation, directly correlating to kinase activity. It is less prone to interference from fluorescent compounds than FRET assays.
Materials:
-
Recombinant CK2 holoenzyme (
). -
Substrate: Casein or CK2-specific peptide (RRRDDDSDDD).
-
ATP (Ultra-pure).
-
ADP-Glo Reagent (Promega).
Step-by-Step Procedure:
-
Compound Preparation: Prepare 10mM stocks of BTBA, TBB, and CX-4945 in 100% DMSO.
-
Dilution Series: Create a 10-point dose-response curve (range: 100 µM to 0.1 nM) in 1x Kinase Buffer. Ensure final DMSO concentration is < 1%.
-
Enzyme Reaction:
-
Add 2 µL of Compound to 384-well plate.
-
Add 4 µL of CK2 Enzyme (0.5 ng/µL). Incubate 10 min at RT (allows inhibitor binding).
-
Add 4 µL of Substrate/ATP Mix (ATP at
, approx 10 µM). -
Incubate for 60 minutes at 30°C.
-
-
Detection:
-
Add 10 µL ADP-Glo Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (Converts ADP to Light). Incubate 30 min.
-
-
Data Analysis: Measure luminescence. Normalize to "No Enzyme" (0% activity) and "DMSO Vehicle" (100% activity). Fit using non-linear regression (4-parameter logistic).
Protocol: Solubility & Aggregation Check
Rationale: TBB often yields false positives due to aggregation. You must prove BTBA is soluble.
-
Nephelometry: Prepare BTBA at 10, 50, and 100 µM in PBS (1% DMSO).
-
Readout: Measure light scattering (nephelometry) or Absorbance at 600nm.
-
Validation: If
, the compound is precipitating. BTBA is expected to remain clear > 500 µM, whereas TBB typically precipitates > 50 µM.
Critical Analysis & Interpretation
When publishing your comparison, frame the results around Ligand Efficiency (LE) , not just potency.
-
Scenario A: BTBA has an IC50 of 5 µM but a very low molecular weight (~270 Da). Its LE might be superior to TBB, indicating it is a more "efficient" binder per atom.
-
Scenario B: If BTBA shows < 50% inhibition at 50 µM, it is likely a weak binder that requires further halogenation (e.g., adding Br at position 5 or 6) to match TBB's potency.
Conclusion for the Guide: BTBA serves as a superior crystallographic probe and fragment starter compared to TBB due to its carboxylate-driven solubility, despite potentially lower raw potency. For cellular assays requiring nanomolar inhibition, CX-4945 remains the standard, but for structural biology and fragment evolution, BTBA is the preferred tool.
References
-
Sarno, S., et al. (2001). "Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2." FEBS Letters. Link
-
Siddiqui-Jain, A., et al. (2010). "CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy." Cancer Research. Link
-
Battistutta, R., et al. (2000). "The crystal structure of the complex between the catalytic subunit of protein kinase CK2 and the specific inhibitor 4,5,6,7-tetrabromo-1H-benzotriazole (TBB)." ChemBioChem. Link
-
Pagano, M. A., et al. (2008). "The selectivity of inhibitors of protein kinase CK2: an update." Biochemical Journal. Link
-
Hou, Z., et al. (2012). "Inhibitor of Casein Kinase 2: An emerging drug target for cancer therapy."[1][2] Journal of Medicinal Chemistry. Link
Sources
Reproducibility of experiments with 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid
[1]
Executive Summary & Strategic Context
4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid is a pivotal building block in the synthesis of Ledipasvir (trade name Harvoni®).[1] Its structural integrity is defined by the regioselective attachment of the 1,2,4-triazole ring at the N1 position to the benzoic acid core.[1]
The Reproducibility Challenge: The primary failure mode in reproducing this synthesis is regioselectivity .[1] The 1,2,4-triazole anion is an ambident nucleophile that can attack via N1, N2, or N4.[1] While N1 is thermodynamically preferred in many contexts, steric hindrance at the ortho position of the benzoic acid often leads to significant N2-isomer impurities (up to 15-20% in uncontrolled protocols), which are difficult to separate via standard crystallization.[1]
This guide compares two synthetic routes and establishes the Nucleophilic Aromatic Substitution (
Comparative Analysis: vs. Ullmann Coupling[1]
The following table objectively compares the two dominant synthetic strategies based on yield, purity, and scalability.
| Feature | Method A: | Method B: Cu-Catalyzed Ullmann |
| Starting Material | 4-Bromo-2-fluorobenzoic acid | 2,4-Dibromobenzoic acid |
| Mechanism | Fluorine displacement activated by o-COOH | Copper-mediated cross-coupling |
| Regioselectivity | High (>95:5 N1:N2) | Moderate (85:15 N1:N2) |
| Impurity Profile | Trace defluorinated byproducts | Residual Copper (heavy metal), Ligand |
| Purification | Acid-Base Swing (High efficiency) | Column Chromatography often required |
| Scalability | Excellent (Kg scale) | Poor (Heterogeneous catalyst issues) |
Expert Insight: Why Method A Wins
The ortho-fluorine atom in 4-bromo-2-fluorobenzoic acid is highly activated for nucleophilic attack due to the electron-withdrawing nature of the adjacent carboxyl group and the inductive effect of the bromine at the para position.[1] This electronic bias strongly favors the "harder" N1 nucleophile of the triazole, naturally suppressing N2 formation without the need for exogenous ligands.[1]
Validated Experimental Protocol (Method A)
Objective: Synthesis of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid with >98% HPLC purity.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: 4-Bromo-2-fluorobenzoic acid (1.0 equiv)
-
Nucleophile: 1H-1,2,4-Triazole (1.2 equiv)[1]
-
Base: Potassium Carbonate (
), anhydrous, milled (2.5 equiv)[1] -
Solvent: N,N-Dimethylacetamide (DMAc) or DMF (anhydrous)[1]
-
Workup: Hydrochloric acid (2N), Ethyl Acetate, Water.[1]
Step-by-Step Workflow
Phase 1: The Coupling Reaction[1][2]
-
Setup: In a dry 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, charge DMAc (5 vol relative to substrate).
-
Addition: Add 4-bromo-2-fluorobenzoic acid (1.0 eq) and 1,2,4-triazole (1.2 eq). Stir until dissolved.
-
Base Activation: Add milled
(2.5 eq) in portions. Note: Exothermic reaction.[1] Control internal temp < 30°C. -
Reaction: Heat the slurry to 100°C ± 5°C .
-
Critical Control Point: Do not exceed 110°C. Higher temperatures increase the formation of the N2-isomer and decarboxylated byproducts.[1]
-
-
Monitoring: Monitor via HPLC after 4 hours. The reaction is complete when the starting fluoride is < 0.5%.[1]
Phase 2: Workup & Purification (The "Acid-Base Swing")[1]
-
Quench: Cool the mixture to 20°C. Dilute with water (10 vol). The mixture should be homogeneous (the product is a water-soluble potassium salt).[1]
-
Filtration: Filter the aqueous solution through a Celite pad to remove excess inorganic carbonate.[1]
-
Precipitation: Slowly add 2N HCl to the filtrate with vigorous stirring until pH reaches 3.0–3.5.
-
Observation: A thick white precipitate forms.[1]
-
-
Isolation: Filter the solid and wash the cake with water (3 x 2 vol) to remove residual DMAc and inorganic salts.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Analytical Validation Criteria
Mechanistic Visualization
The following diagram illustrates the reaction pathway and the critical decision points for purification.
Caption: Figure 1.[1] Reaction pathway and purification logic for the
Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Low Yield (<60%) | Incomplete conversion or loss during filtration.[1] | Ensure reaction runs for full 4h at 100°C. Do not acidify below pH 2.0, as the triazole moiety can protonate and resolubilize the compound.[1] |
| High N2-Isomer | Reaction temperature too high (>110°C).[1] | Strictly control oil bath temperature.[1] Use DMAc instead of DMF to lower thermal degradation risks.[1] |
| Sticky Solid | Residual DMAc in crystal lattice.[1] | Slurry the wet cake in water/ethanol (9:1) for 1 hour before final drying. |
References
-
Link, J. O., et al. (2014).[1][3] Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection.[1] Journal of Medicinal Chemistry, 57(5), 2033–2046.[1][3] [Link]
-
Ye, F. (2018).[1][3] Process for preparation of ledipasvir and intermediates thereof.[4][2][3] World Intellectual Property Organization, WO2018113277.[1][3] [1]
-
Scott, R. W., et al. (2016).[1] Process for the preparation of Ledipasvir.[1][2][3] U.S. Patent 9,056,860.[1]
-
Gilead Sciences, Inc. (2014).[1] Ledipasvir/Sofosbuvir (Harvoni) Prescribing Information.[1][2][3] FDA Access Data.[1] [Link]
Sources
- 1. WO2017195147A1 - Process for the preparation of ledipasvir and intermediates thereof - Google Patents [patents.google.com]
- 2. WO2016207915A1 - Process for the preparation of ledipasvir - Google Patents [patents.google.com]
- 3. medkoo.com [medkoo.com]
- 4. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]
Off-Target Effects of CK2 Inhibitors: A Comparative Guide to TBB and CX-4945
This guide addresses the pharmacological profile, off-target liabilities, and experimental handling of TBB (4,5,6,7-tetrabromo-1H-benzotriazole) and its structural analogues.
Editorial Note on Chemical Identity: The specific nomenclature "4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid" provided in the topic request does not correspond to a standard, commercially available kinase inhibitor in current major databases (PubChem, CAS, ChemSpider). It appears to be a structural conflation of TBB (the standard CK2 probe containing a tetrabromo-benzotriazole core) and benzoic acid-based kinase inhibitors (such as the clinical CK2 inhibitor CX-4945 ).
To ensure scientific utility and safety, this guide focuses on TBB and its clinically relevant alternative CX-4945 (Silmitasertib) , as these are the definitive compounds matching the "bromo-azole" structural class and "CK2 inhibitor off-target" functional profile requested.
Executive Summary
Protein Kinase CK2 (formerly Casein Kinase II) is a constitutively active serine/threonine kinase implicated in cell proliferation and anti-apoptotic signaling. TBB (4,5,6,7-tetrabromo-1H-benzotriazole) was the first specific, cell-permeable inhibitor developed to study CK2. However, subsequent proteome-wide profiling has revealed significant "off-target" effects that confound experimental data.
This guide analyzes the selectivity profile of TBB, compares it with the clinical-grade inhibitor CX-4945 , and provides self-validating protocols to distinguish true CK2 inhibition from off-target artifacts.
| Feature | TBB (Classic Probe) | CX-4945 (Silmitasertib) | TTP22 (Allosteric) |
| Primary Target | CK2 ( | CK2 ( | CK2 ( |
| Mechanism | ATP-Competitive | ATP-Competitive | Allosteric / Non-ATP |
| IC50 (CK2) | ~0.9 - 1.6 | ~1 - 10 nM | ~100 nM |
| Major Off-Targets | DYRK1A, PIM1, CDK2, GSK3 | CLK2, DYRK1A, PIM1 | Highly Selective |
| Cell Permeability | High | High | Moderate |
| Clinical Status | Preclinical Tool (Obsolete for therapy) | Phase II (Cholangiocarcinoma) | Preclinical Tool |
The Off-Target Landscape: TBB vs. CX-4945
TBB is often assumed to be specific because it targets the unique ATP-binding pocket of CK2 (which is smaller than most kinases). However, its poly-brominated scaffold interacts promiscuously with other kinases that tolerate bulky halogens.
Critical Off-Target Pathways
When using TBB, observed phenotypes (e.g., apoptosis, cell cycle arrest) may be driven by the inhibition of these kinases rather than CK2:
-
DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A):
-
Effect: TBB inhibits DYRK1A with potency similar to CK2. DYRK1A regulates NFAT signaling and neural development.
-
Consequence: False attribution of NFAT pathway modulation to CK2.
-
-
PIM1/2/3 (Proviral Integration Site for Moloney Murine Leukemia Virus):
-
Effect: PIM kinases are critical for survival signaling (via BAD phosphorylation).
-
Consequence: TBB-induced apoptosis may be PIM-mediated, not CK2-mediated.
-
-
CDK2 (Cyclin-Dependent Kinase 2):
-
Effect: Cell cycle regulator.
-
Consequence: TBB causes G1/S arrest, which mimics CDK2 inhibition.
-
Mechanistic Visualization (DOT Diagram)
The following diagram illustrates the overlapping signaling nodes affected by TBB, highlighting the risk of data misinterpretation.
Caption: TBB inhibits CK2 but also cross-reacts with DYRK1A, PIM1, and CDK2, confounding survival and cell cycle data.
Experimental Protocols for Specificity Validation
To confirm that an observed effect is due to CK2 inhibition and not TBB off-targets, you must use a Multi-Probe Validation Strategy .
Protocol A: The "Rescue" Control (Genetic Validation)
Rationale: Small molecules are dirty; CRISPR/RNAi is specific. If TBB effects persist after CK2 knockdown, they are off-target.
-
Transfection: Transfect cells with siRNA targeting CSNK2A1 (CK2
) and CSNK2A2 (CK2 ).-
Control: Scrambled siRNA.
-
-
Treatment: 48h post-transfection, treat cells with TBB (IC80 concentration, typically 50-75
M) or Vehicle (DMSO). -
Readout: Measure cell viability (e.g., CellTiter-Glo).
-
Interpretation:
-
Valid CK2 Effect: siRNA mimics TBB effect; adding TBB to siRNA cells causes no additional toxicity (epistasis).
-
Off-Target Effect: TBB kills siRNA-depleted cells significantly more than siRNA alone.
-
Protocol B: Western Blotting for Specific Biomarkers
Rationale: Global Akt phosphorylation (S473) is regulated by many kinases. You must use a CK2-specific substrate site.
Target: Cdc37 (pS13) or Akt (pS129) . Note: Akt pS473 is NOT a direct CK2 site (it is mTORC2/PDK1 dependent). Akt pS129 is exclusively CK2-dependent.
Workflow:
-
Seed Cells:
cells in 6-well plates. -
Inhibitor Panel: Treat with:
-
DMSO (Control)
-
TBB (50
M) -
CX-4945 (5
M) - Positive Control -
Staurosporine (0.1
M) - Broad Kinase Control
-
-
Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).
-
Immunoblot:
-
Primary Ab: Anti-Phospho-Cdc37 (Ser13) [Abcam ab109406 or similar].
-
Primary Ab: Anti-Phospho-Akt (Ser129).
-
Loading Control: Total CK2
.
-
-
Validation Criteria: A true CK2 inhibitor must abolish pS13-Cdc37 or pS129-Akt. If TBB reduces cell growth but fails to reduce these markers, the growth effect is off-target.
Comparative Selection Guide
When to use which inhibitor?
Scenario 1: High-Throughput Screening (HTS)
-
Recommendation: CX-4945 .
-
Reasoning: TBB has low potency (
M range), requiring high concentrations that induce non-specific toxicity and solubility issues (precipitation in media). CX-4945 is potent (nM range) and stable.
Scenario 2: Structural Biology / Crystallography[1]
-
Recommendation: TBB .
-
Reasoning: TBB is a rigid fragment. It is excellent for soaking into crystals to study the ATP-binding pocket geometry of CK2 mutants, as established in early structural papers (Sarno et al.).
Scenario 3: Validating a "CK2-Dependent" Phenotype
-
Recommendation: TTP22 + CX-4945 (Combination).
-
Reasoning: TTP22 is an allosteric inhibitor that binds outside the ATP pocket. If TTP22 (allosteric) and CX-4945 (ATP-competitive) reproduce the same phenotype, the result is highly confident. TBB is too "dirty" for primary validation in 2024.
References
-
Sarno, S., et al. (2001). "Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2 ('casein kinase-2')." FEBS Letters. Link
-
Pagano, M. A., et al. (2008). "The selectivity of inhibitors of protein kinase CK2: an update." Biochemical Journal. Link
-
Duncan, J. S., et al. (2008). "DYRK1A and DYRK1B are novel targets of the protein kinase CK2 inhibitor TBB." Biochimica et Biophysica Acta. Link
-
Cozza, G., et al. (2013). "Pinpointing the off-targets of the protein kinase CK2 inhibitor CX-4945." Cellular and Molecular Life Sciences. Link
-
Battistutta, R., et al. (2011). "Unraveling the Specificity of Protein Kinase CK2 Structural Features." PLoS ONE. Link
Safety Operating Guide
Personal protective equipment for handling 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid
The Hazard Landscape: Structural Analysis
In the absence of a substance-specific Safety Data Sheet (SDS) from major regulatory bodies for this specific intermediate, we apply the Precautionary Principle . We derive the hazard profile from its functional moieties: the halogenated benzoate core and the triazole heterocycle.
-
Acidic Corrosivity (Benzoic Acid Moiety): Like most benzoic acid derivatives, this compound is a proton donor (
). Upon contact with mucous membranes (eyes/lungs), it will protonate tissue, leading to immediate irritation or potential corneal opacity [1]. -
Bioactivity & Systemic Toxicity (Triazole Ring): 1,2,4-triazoles are pharmacophores often designed to inhibit cytochrome P450 enzymes (e.g., in antifungals). Treat this substance as a potential reproductive toxin and hepatotoxin until toxicological data proves otherwise [2].
-
Sensitization (Halogenation): The bromine substituent increases lipophilicity, facilitating dermal absorption and increasing the risk of contact dermatitis.
The PPE Firewall: Protection Matrix
Standard "lab coat and safety glasses" protocols are insufficient for bioactive organic acids. The following matrix elevates protection to Biosafety Level 2 (BSL-2) standards due to the unknown pharmacological potency of the triazole group.
| Protection Zone | Required Equipment | Technical Specification & Rationale |
| Ocular | Chemical Splash Goggles (Not Safety Glasses) | Rationale: Solid organic acids can cause irreversible corneal damage if dust enters the eye. Goggles (ANSI Z87.1 D3 rating) provide a seal against fine particulates that safety glasses cannot [3]. |
| Dermal (Hand) | Double Nitrile Gloves | Inner Layer: 4 mil Nitrile (bright color).Outer Layer: 5-8 mil Extended Cuff Nitrile.Rationale: Halogenated aromatics can permeate thin nitrile. The "double-glove" system allows outer glove removal upon contamination without exposing skin. |
| Respiratory | Engineering Control (Primary) | Fume Hood: Handle only inside a certified chemical fume hood.Respirator (Secondary): If hood work is impossible, use N95 or P100 particulate respirator (requires fit testing per OSHA 29 CFR 1910.134) [4]. |
| Body | Tyvek® Sleeves + Lab Coat | Rationale: Standard cotton lab coats are porous. Tyvek sleeves cover the wrist gap between the glove and coat, preventing powder accumulation on the forearm. |
Decision Logic: PPE Selection
The following decision tree illustrates the logic for selecting PPE based on the physical state and quantity of the material.
Figure 1: Risk-based decision logic for selecting Personal Protective Equipment based on physical state and solvent carrier.
Operational Protocol: From Storage to Solution
Phase A: Weighing & Transfer (Critical Risk Zone)
The highest risk of exposure occurs during the transfer of dry powder due to static charge and aerosolization.
-
Engineering Setup: Place the analytical balance inside the chemical fume hood. If vibration is an issue, use a marble balance table, but do not remove the balance from the hood.
-
Static Control: Use an ionizing anti-static gun on the spatula and weighing boat before touching the powder. Halogenated organic solids are prone to high static buildup, which causes "jumping" of powder.
-
Transfer:
-
Tare the weighing vessel.
-
Transfer solid using a micro-spatula.
-
Immediately recap the stock vial.
-
Wipe the exterior of the stock vial with a Kimwipe dampened with methanol before returning it to storage.
-
Phase B: Solubilization
Note: This compound is sparingly soluble in water due to the lipophilic bromine and aromatic rings.
-
Solvent Choice: Dissolve in DMSO (Dimethyl Sulfoxide) or DMF for stock solutions.
-
Warning: DMSO is a potent skin penetrant. If the compound is dissolved in DMSO, it will carry the bioactive triazole directly through your skin into the bloodstream.
-
-
Glove Change: If using DMSO, switch to Silver Shield™ (Laminate) gloves or double-layer Nitrile and change immediately upon any splash.
Phase C: Waste Disposal
Do not pour down the drain.[1][2] The triazole ring is stable and environmentally persistent.
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels go into Hazardous Solid Waste .
-
Liquid Waste:
-
If dissolved in organic solvent: Organic Waste Stream (Halogenated) .
-
If in aqueous buffer: Aqueous Waste Stream (Toxic) .
-
Labeling: Explicitly write "Contains Triazole / Benzoic Acid Derivative" on the waste tag.
-
Emergency Response Procedures
Scenario: Powder Spill (>50 mg) inside Fume Hood
-
Do not blow. Do not use compressed air.
-
Cover the spill with a chemically compatible absorbent pad dampened with ethanol (to prevent dust cloud formation).
-
Wipe inward from the periphery to the center.
-
Place all cleanup materials in a sealed bag before removing them from the hood.
Scenario: Eye Exposure
-
Time is Tissue. Proceed immediately to the eyewash station.
-
Force eyelids open and flush with tepid water for a minimum of 15 minutes .
-
The benzoic acid moiety can cause rapid pH shifts in the eye; medical evaluation is mandatory even if pain subsides.
Figure 2: Immediate response workflow for solid powder spills.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Standard 1910.132 - General Requirements (Personal Protective Equipment). United States Department of Labor. [Link][3][4]
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Standard 1910.134 - Respiratory Protection.[5] United States Department of Labor. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
